molecular formula C13H10N2S B3118144 4-isothiocyanato-N-phenylaniline CAS No. 23246-36-8

4-isothiocyanato-N-phenylaniline

Cat. No.: B3118144
CAS No.: 23246-36-8
M. Wt: 226.3 g/mol
InChI Key: DEDBCNNOSGFINM-UHFFFAOYSA-N
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Description

4-isothiocyanato-N-phenylaniline is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-isothiocyanato-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isothiocyanato-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isothiocyanato-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDBCNNOSGFINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877103
Record name 4-ISOTHIOCYANODIPHENYL AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-36-8
Record name 4-ISOTHIOCYANODIPHENYL AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to p-Isothiocyanatodiphenylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-isothiocyanatodiphenylamine, a molecule of significant interest in the fields of chemical synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes of p-Isothiocyanatodiphenylamine

p-Isothiocyanatodiphenylamine, also known as 4-isothiocyanatodiphenylamine, is an aromatic isothiocyanate. Its structure is characterized by a diphenylamine backbone with an isothiocyanate functional group (-N=C=S) at the para position of one of the phenyl rings.

Chemical Structure

The structure of p-isothiocyanatodiphenylamine can be visualized as a central nitrogen atom bonded to two phenyl rings. One of these rings is substituted at the para (4-position) with the highly reactive isothiocyanate group.

Caption: Chemical structure of p-isothiocyanatodiphenylamine.

Molecular Formula and Weight

Based on its structure, the molecular formula of p-isothiocyanatodiphenylamine is determined to be C₁₃H₁₀N₂S .

The molecular weight can be calculated from the atomic weights of its constituent elements:

  • Carbon (C): 13 * 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 10 * 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 * 14.007 g/mol = 28.014 g/mol

  • Sulfur (S): 1 * 32.06 g/mol = 32.06 g/mol

Total Molecular Weight = 226.297 g/mol

PropertyValue
Molecular Formula C₁₃H₁₀N₂S
Molecular Weight 226.30 g/mol
Parent Compound Diphenylamine
Functional Group Isothiocyanate (-N=C=S)

Synthesis of p-Isothiocyanatodiphenylamine

The synthesis of aryl isothiocyanates, including p-isothiocyanatodiphenylamine, typically starts from the corresponding primary amine.[1] In this case, the precursor would be 4-aminodiphenylamine. Several established methods can be employed for this conversion.

Thiophosgene-Based Synthesis

A classic and effective method involves the reaction of the primary amine with thiophosgene (CSCl₂).[2]

Reaction Pathway:

G amine 4-Aminodiphenylamine intermediate Thiocarbamoyl Chloride Intermediate amine->intermediate + CSCl₂ thiophosgene Thiophosgene (CSCl₂) product p-Isothiocyanatodiphenylamine intermediate->product - HCl hcl HCl

Caption: Thiophosgene-based synthesis of p-isothiocyanatodiphenylamine.

Experimental Protocol (General):

  • Dissolve 4-aminodiphenylamine in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.

  • A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of an inert solvent is crucial to prevent side reactions with the highly reactive thiophosgene. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts. The addition of a base is essential to drive the reaction to completion by neutralizing the generated HCl.

Dithiocarbamate-Based Synthesis

An alternative, less hazardous approach avoids the use of highly toxic thiophosgene. This method involves the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[2][3]

Reaction Pathway:

G amine 4-Aminodiphenylamine dithiocarbamate Dithiocarbamate Salt amine->dithiocarbamate + CS₂ + Base cs2 Carbon Disulfide (CS₂) base Base (e.g., Et₃N) product p-Isothiocyanatodiphenylamine dithiocarbamate->product + Desulfurizing Agent desulfurizing Desulfurizing Agent

Caption: Dithiocarbamate-based synthesis of p-isothiocyanatodiphenylamine.

Experimental Protocol (General):

  • Dissolve 4-aminodiphenylamine in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base, such as triethylamine, followed by the dropwise addition of carbon disulfide at room temperature or below.

  • After the formation of the dithiocarbamate salt is complete (monitored by TLC), a desulfurizing agent is added. Common desulfurizing agents include tosyl chloride, phosphorus oxychloride, or dicyclohexylcarbodiimide (DCC).[3]

  • The reaction mixture is stirred until the conversion to the isothiocyanate is complete.

  • Work-up typically involves filtration to remove any precipitated salts, followed by washing the organic layer with water and brine.

  • After drying and solvent removal, the product is purified as described previously.

Trustworthiness of the Protocol: This two-step, one-pot procedure is widely applicable for the synthesis of various isothiocyanates.[3] The in-situ generation and subsequent reaction of the dithiocarbamate salt is an efficient and reliable method.

Chemical Reactivity and Applications in Drug Development

The isothiocyanate group is a powerful electrophile, making p-isothiocyanatodiphenylamine a valuable building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1]

Reaction with Nucleophiles

The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. Its reaction with primary and secondary amines is a fundamental transformation that leads to the formation of thiourea derivatives.

Reaction with a Primary Amine:

G isothiocyanate p-Isothiocyanatodiphenylamine thiourea N,N'-Disubstituted Thiourea isothiocyanate->thiourea + R-NH₂ amine Primary Amine (R-NH₂)

Caption: Reaction of p-isothiocyanatodiphenylamine with a primary amine.

This reactivity is the cornerstone of its application in drug development. By reacting p-isothiocyanatodiphenylamine with a diverse range of amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized for biological screening. Thiourea-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Potential as a Covalent Ligand

Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects. Derivatives of isothiocyanato-diphenylamine have been explored as potential irreversible ligands for the dopamine transporter (DAT), highlighting their potential in the development of novel therapeutics for neurological disorders.[4] The diphenylamine scaffold itself is a common motif in medicinal chemistry, and the introduction of a reactive isothiocyanate "warhead" allows for the targeted covalent modification of biological macromolecules.

Spectroscopic Characterization (Predicted)

Spectroscopic TechniquePredicted Key Features
¹H NMR - Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings.- A broad singlet for the N-H proton.
¹³C NMR - Multiple signals in the aromatic region (approx. 110-150 ppm).- A characteristic signal for the isothiocyanate carbon (N=C =S) in the range of 125-140 ppm.
IR Spectroscopy - A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) around 2000-2100 cm⁻¹.- N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching of the aromatic rings just above 3000 cm⁻¹.- C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Experimental Protocol for Spectroscopic Analysis: A general protocol for obtaining spectroscopic data for a solid organic compound like p-isothiocyanatodiphenylamine would involve dissolving 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a KBr pellet or as a thin film. For mass spectrometry, a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

Conclusion

p-Isothiocyanatodiphenylamine is a versatile molecule with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from 4-aminodiphenylamine and the high reactivity of its isothiocyanate functionality make it an attractive starting material for the generation of diverse chemical libraries. The diphenylamine core, coupled with the covalent modification capabilities of the isothiocyanate group, positions this compound as a valuable tool for the development of novel therapeutic agents, particularly as covalent protein ligands. Further research into the biological activities of its derivatives is warranted and holds promise for future drug discovery efforts.

References

  • Deshukh, R. R., et al. (2004). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 47(25), 6295–6305. [Link]

  • PubChem. 4-Isothiocyanatobenzenesulfonamide. [Link]

  • Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • PubChem. 4-Iodophenylisothiocyanate. [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

  • Shakes, K. C., & Barde, C. J. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(19), 6533. [Link]

  • Cheméo. Chemical Properties of Diphenylamine (CAS 122-39-4). [Link]

Sources

A Framework for Determining the Solubility of 4-isothiocyanato-N-phenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-isothiocyanato-N-phenylaniline is a molecule of interest in synthetic chemistry and drug discovery, owing to the reactive isothiocyanate moiety and the diphenylamine scaffold. A fundamental understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification, formulation, and preclinical development. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. We will explore the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer a robust methodology for data analysis and interpretation. This document is designed not merely as a list of procedures, but as a self-validating system to empower scientists to generate reliable and reproducible solubility data.

The Compound in Focus: 4-isothiocyanato-N-phenylaniline

4-isothiocyanato-N-phenylaniline possesses a unique combination of functional groups that dictate its chemical behavior and, consequently, its solubility. The molecule integrates a diphenylamine core with a reactive isothiocyanate (-N=C=S) group.

  • Diphenylamine Core: This large, predominantly non-polar structure consists of two aromatic rings linked by a secondary amine. It contributes significantly to the molecule's hydrophobicity.

  • Secondary Amine (-NH-): This group can act as a hydrogen bond donor, allowing for specific interactions with protic solvents.

  • Isothiocyanate Group (-N=C=S): This is a polar functional group with a linear geometry. The electronegativity differences between nitrogen, carbon, and sulfur create a dipole moment, enabling interactions with polar solvents.

The interplay of the large non-polar surface area with the specific hydrogen-bonding and polar functionalities suggests a complex solubility profile. Predicting its behavior requires a nuanced understanding of solute-solvent interactions. The accurate determination of its solubility is a critical first step in many applications, from designing homogeneous reaction conditions to developing viable formulations for pharmacological screening.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational but simplified model for predicting solubility. A more rigorous approach considers the specific intermolecular forces at play between the solute (4-isothiocyanato-N-phenylaniline) and the solvent.

  • Van der Waals Forces: The extensive aromatic systems of the molecule allow for significant London dispersion forces, favoring solubility in non-polar aromatic solvents like toluene.

  • Dipole-Dipole Interactions: The polar isothiocyanate group will interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

  • Hydrogen Bonding: The secondary amine is a hydrogen bond donor, while the nitrogen and sulfur atoms of the isothiocyanate can act as weak hydrogen bond acceptors. This suggests that solubility in protic solvents like alcohols will be influenced by the solvent's ability to engage in these interactions without being overwhelmingly polar.

Based on this structural analysis, we can hypothesize that 4-isothiocyanato-N-phenylaniline will exhibit greatest solubility in polar aprotic solvents that can accommodate both its polar groups and large non-polar structure. Its solubility is expected to be lower in highly non-polar solvents (like hexanes) and in highly polar, protic solvents where strong solvent-solvent interactions (like the hydrogen-bonding network in water) must be overcome.

Diagram of Solute-Solvent Interactions

cluster_solute 4-isothiocyanato-N-phenylaniline cluster_solvents Solvent Classes Solute Diphenylamine Core (Non-Polar, Van der Waals) Aprotic Polar Aprotic (e.g., Acetone, DMSO) Strong Dipole-Dipole Solute->Aprotic Moderately Favorable Nonpolar Non-Polar (e.g., Toluene, Hexane) Van der Waals Solute->Nonpolar Favorable NCS -N=C=S Group (Polar, Dipole-Dipole) NCS->Aprotic Favorable NCS->Nonpolar Unfavorable NH -NH- Group (H-Bond Donor) Protic Polar Protic (e.g., Ethanol) Hydrogen Bonding NH->Protic Favorable

Caption: Key intermolecular forces driving solubility.

Experimental Design: Thermodynamic vs. Kinetic Solubility

In drug development, two types of solubility are commonly measured:

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[1]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was rapidly prepared, typically from a concentrated DMSO stock.[2] It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.

For a comprehensive understanding, determining the thermodynamic solubility in a range of pharmaceutically and synthetically relevant solvents is essential.

Experimental Protocols

This section provides detailed, self-validating protocols for determining solubility. The causality behind each step is explained to ensure robust and reliable results.

Protocol 4.1: Thermodynamic Solubility Determination by Shake-Flask Method

This method remains the benchmark for measuring equilibrium solubility.[1][3]

Objective: To determine the equilibrium concentration of 4-isothiocyanato-N-phenylaniline in a chosen organic solvent at a controlled temperature.

Materials:

  • 4-isothiocyanato-N-phenylaniline (solid, confirmed purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-isothiocyanato-N-phenylaniline to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution. A starting amount of ~5-10 mg is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance). Agitate for a sufficient period to reach equilibrium. Expert Insight: For many organic compounds, 24-48 hours is adequate, but for poorly soluble or slow-dissolving compounds, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow coarse particles to settle. To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid artificially inflating the measured concentration.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Immediately filter this aliquot through a 0.22 µm chemically compatible (PTFE) syringe filter into a clean analysis vial. This removes any remaining microscopic particulates. Pre-conditioning the filter by discarding the first ~100 µL is good practice to prevent loss of analyte due to adsorption.[1]

  • Dilution: Accurately dilute the filtered sample with the same solvent or a mobile phase-compatible solvent to a concentration that falls within the linear range of the analytical quantification method (see Protocol 4.2). A precise dilution factor is essential for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

Diagram of the Shake-Flask Workflow

start Start: Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (24-72h, Constant Temp) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Accurately Dilute Filtered Sample filter->dilute analyze Quantify Concentration (HPLC-UV) dilute->analyze end Calculate Solubility analyze->end

Caption: Standard workflow for thermodynamic solubility.

Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)

An accurate analytical method is the cornerstone of reliable solubility data. HPLC with UV detection is well-suited for 4-isothiocyanato-N-phenylaniline due to its aromatic chromophores.

Objective: To develop a robust method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of calibration standards of 4-isothiocyanato-N-phenylaniline of known concentrations in the chosen solvent or mobile phase. A typical range might be 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a standard starting point.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength of maximum absorbance (λ-max) for the compound, which can be determined using a UV-Vis spectrophotometer or a diode array detector.

    • Injection Volume: 10 µL.

  • Calibration Curve: Inject the prepared standards and generate a calibration curve by plotting the peak area against the known concentration. The curve must have a correlation coefficient (R²) of >0.995 for the results to be considered trustworthy.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1).

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in units such as mg/mL or µg/mL. This can then be converted to molarity (mol/L).

Data Presentation

Quantitative data should be organized systematically to allow for easy comparison and interpretation.

Table 1: Solubility of 4-isothiocyanato-N-phenylaniline in Various Organic Solvents at 25 °C

SolventSolvent Polarity Index (Snyder)Solubility (mg/mL)Solubility (mol/L)Observations
n-Hexane0.1[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane3.1[Experimental Data][Calculated Data]
Diethyl Ether2.8[Experimental Data][Calculated Data]
Ethyl Acetate4.4[Experimental Data][Calculated Data]
Acetone5.1[Experimental Data][Calculated Data]
Isopropanol3.9[Experimental Data][Calculated Data]
Ethanol4.3[Experimental Data][Calculated Data]
Methanol5.1[Experimental Data][Calculated Data]
Acetonitrile5.8[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Data][Calculated Data]
Water10.2[Experimental Data][Calculated Data]

Safety and Handling Precautions

Isothiocyanates are reactive compounds and require careful handling.

  • Hazard Profile: Phenyl isothiocyanate, a related compound, is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory irritation.[4][5] Assume a similar hazard profile for 4-isothiocyanato-N-phenylaniline.

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Disposal: Dispose of all waste, including unused compound and contaminated solvents, according to institutional and local environmental regulations.

Conclusion

Determining the solubility of 4-isothiocyanato-N-phenylaniline is not a trivial exercise but a foundational step for its successful application in research and development. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental methods like the shake-flask protocol coupled with HPLC analysis, researchers can generate the high-quality, reproducible data needed to drive projects forward. This guide provides the necessary framework to achieve that goal, emphasizing the causality and self-validation required for scientific integrity.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Zhang, Y., Talalay, P., & Cho, C. G. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107.
  • Thakral, S., & Thakral, N. K. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2537-2557.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-13.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SciSpace. (n.d.). Mass Spectra of Isothiocyanates.
  • Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(10), 1-17.
  • ResearchGate. (2023, April 10). (PDF) Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.
  • Organic Syntheses. (n.d.). Phenyl isothiocyanate.
  • Solubility of Things. (n.d.). 4-Isopropoxy-N-phenylaniline.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, July 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate.
  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
  • Cayman Chemical. (2025, September 16). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 4-(Methylthio)phenyl isothiocyanate 98.
  • Zhang, X., Lee, Y. K., Kelley, J. A., & Burke, T. R., Jr. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. The Journal of Organic Chemistry, 65(19), 6237-6240.
  • Loba Chemie. (2018, December 15). PHENYL ISOTHIOCYNATE FOR SYNTHESIS MSDS.
  • CymitQuimica. (n.d.). CAS 103-72-0: Phenyl isothiocyanate.
  • Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl Isothiocyanate.
  • Reddit. (2014, September 14). Solubility in organic solvents and water.
  • ResearchGate. (2025, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.

Sources

difference between phenyl isothiocyanate and 4-isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Phenyl Isothiocyanate (PITC) and 4-Isothiocyanato-N-phenylaniline (referred to herein as 4-INPA ). This analysis is structured for researchers in proteomics and medicinal chemistry, focusing on mechanistic differences, detection limits, and specific application protocols.

Executive Summary

Phenyl Isothiocyanate (PITC) is the industry-standard reagent for N-terminal protein sequencing (Edman degradation) and amino acid analysis.[1] It offers robust, well-characterized kinetics but is limited by moderate UV sensitivity (


 nm).

4-Isothiocyanato-N-phenylaniline (4-INPA) is a structural analog featuring an extended diphenylamine chromophore. While less common in automated sequencing, it serves two critical advanced functions:

  • Enhanced Detection: The extended conjugation provides a higher molar extinction coefficient (

    
    ), enabling the detection of amino acids at sub-picomole levels where PITC fails.
    
  • Medicinal Chemistry Scaffold: It acts as a specialized building block for synthesizing diarylthioureas, a class of compounds with significant anti-parasitic and anticancer bioactivity.

Part 1: Molecular Architecture & Physicochemical Properties

The functional difference between these reagents lies in the substituent attached to the phenyl ring. PITC is a simple benzene derivative, while 4-INPA incorporates a secondary amine (diphenylamine core), which significantly alters its electronic and physical profile.

Table 1: Physicochemical Comparison
FeaturePhenyl Isothiocyanate (PITC)4-Isothiocyanato-N-phenylaniline (4-INPA)
CAS Number 103-72-023246-36-8
Structure


Molecular Weight 135.19 g/mol 226.30 g/mol
Physical State Colorless to pale yellow liquidOff-white to grey solid/powder
Boiling/Melting Point bp 221°C (Liquid at RT)mp ~110-115°C (Solid at RT)
Chromophore Single Benzene RingDiphenylamine System (Conjugated)
UV Detection

nm
Red-shifted (Enhanced

at >260 nm)
Solubility Miscible with organic solvents; poor in waterSoluble in DCM, DMSO, Acetone; insoluble in water
Electronic Effects on Reactivity

The isothiocyanate group (-N=C=S) is electrophilic at the central carbon.

  • PITC: The phenyl ring is slightly electron-withdrawing (induction), making the -NCS carbon highly reactive toward nucleophiles (amines).

  • 4-INPA: The -NH-Ph group is a strong electron donor (mesomeric effect). This donation increases electron density in the central ring, which can slightly reduce the electrophilicity of the -NCS carbon compared to PITC. Consequently, 4-INPA may require slightly longer reaction times or higher temperatures to achieve the same coupling efficiency as PITC.

Part 2: Mechanistic Chemistry & Workflows

The Edman Degradation (PITC)

PITC is the "Key" to the Edman cycle. It couples with the N-terminal amine at pH 8-9 to form a Phenylthiocarbamoyl (PTC) peptide. Acid treatment cleaves this terminal residue as an Anilinothiazolinone (ATZ), which is converted to a stable Phenylthiohydantoin (PTH) amino acid for HPLC analysis.

High-Sensitivity Derivatization (4-INPA)

4-INPA follows the same mechanism but yields Diphenylthiohydantoin (DPTH) derivatives. The primary advantage is signal amplification . The diphenylamine core absorbs light more intensely than the single phenyl ring of PITC, improving the signal-to-noise ratio in HPLC-UV analysis.

Visualization: Comparative Reaction Pathways

The following diagram illustrates the parallel pathways of PITC and 4-INPA reacting with an N-terminal amine.

G Substrate Peptide (N-Terminal NH2) PTC Intermediate: PTC-Peptide Substrate->PTC + PITC (pH 9) DPTC Intermediate: Diphenyl-TC-Peptide Substrate->DPTC + 4-INPA (pH 9) PITC Reagent: PITC (Phenyl-NCS) PITC->PTC ATZ Cleavage Product: ATZ-Amino Acid PTC->ATZ + TFA (Cleavage) PTH Final Product: PTH-Amino Acid (Detection: UV 254nm) ATZ->PTH + Acid/Heat (Conversion) INPA Reagent: 4-INPA (Diphenylamine-NCS) INPA->DPTC DATZ Cleavage Product: Diphenyl-ATZ DPTC->DATZ + TFA (Cleavage) DPTH Final Product: DPTH-Amino Acid (High Sensitivity Detection) DATZ->DPTH + Acid/Heat (Conversion)

Caption: Parallel reaction pathways for PITC (standard) and 4-INPA (high-sensitivity), yielding PTH and DPTH derivatives respectively.

Part 3: Experimental Protocols

Protocol A: Standard Amino Acid Analysis using PITC

Context: Routine quantification of amino acids in plasma or protein hydrolysates.

  • Sample Preparation: Hydrolyze protein (6N HCl, 110°C, 24h). Dry sample under vacuum.

  • Coupling Buffer: Prepare a mixture of Ethanol:Water:Triethylamine (TEA) (2:2:1).

  • Derivatization Reagent: Mix PITC:Ethanol:TEA:Water (1:7:1:1).

  • Reaction:

    • Resuspend dried amino acids in 20 µL Coupling Buffer.

    • Add 20 µL Derivatization Reagent.

    • Incubate at RT for 20 minutes .

  • Drying: Evaporate to dryness under vacuum (critical to remove excess PITC which interferes with HPLC).

  • Analysis: Reconstitute in mobile phase (Acetate buffer/Acetonitrile) and inject onto C18 RP-HPLC. Detect at 254 nm.[2]

Protocol B: Synthesis of Bioactive Thioureas using 4-INPA

Context: 4-INPA is frequently used to synthesize diarylthioureas (e.g., for Leishmaniasis research) due to the bioactivity of the diphenylamine scaffold.

  • Setup: Flame-dry a round-bottom flask; maintain inert atmosphere (

    
    ).
    
  • Reagents:

    • Substrate: 1.0 equivalent of Target Amine (e.g., a piperazine derivative or substituted aniline).[3]

    • Reagent: 1.0 equivalent of 4-Isothiocyanato-N-phenylaniline .

    • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol.

  • Reaction:

    • Dissolve the amine in DCM.

    • Add 4-INPA solid in one portion.

    • Stir at Room Temperature for 2-4 hours . (Note: Reaction time may be longer than PITC due to the electron-donating effect of the N-phenyl group).

  • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate). Disappearance of the isothiocyanate spot indicates completion.

  • Workup:

    • The product (a thiourea) often precipitates.[3] Filter and wash with cold ethanol.

    • If soluble, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via NMR (appearance of thiourea -NH- protons at >8 ppm) and Mass Spectrometry.

Part 4: Safety & Handling Comparison

HazardPhenyl Isothiocyanate (PITC)4-Isothiocyanato-N-phenylaniline
GHS Classification Toxic (Oral/Dermal), CorrosiveIrritant, Sensitizer
Inhalation Risk High (Volatile liquid)Moderate (Solid dust)
Sensitization Respiratory & Skin SensitizerSkin Sensitizer
Storage 2-8°C, Moisture sensitiveRoom Temp or 4°C, Keep dry
Handling Fume hood mandatory. Double gloves.Fume hood recommended. Dust mask.

Trustworthiness Note: Isothiocyanates are potent sensitizers. Repeated exposure can lead to severe allergic reactions. PITC's volatility makes it significantly more dangerous for inhalation than the solid 4-INPA. Always quench excess reagent with an amine (e.g., ethanolamine) before disposal.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283-293. Link

  • Rodrigues, J. et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5678. Link

  • Schwartz-Zimmermann, H. et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. Link

  • Satchell, D. P. N., & Satchell, R. S. (1990).[4] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1415-1420. Link

  • Sigma-Aldrich. (n.d.).[5] Product Specification: Phenyl isothiocyanate.[1][2][3][6][7] Link

Sources

Strategic Safety & Handling Guide: 4-Isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile

Compound Name: 4-Isothiocyanato-N-phenylaniline Synonyms: 4-Isothiocyanatodiphenylamine; (4-Isothiocyanatophenyl)phenylamine CAS Number: 23246-36-8

This compound is a specialized electrophilic building block used primarily in the synthesis of thiourea derivatives, bioconjugation linkers, and materials science applications.[1] Its reactivity is defined by the isothiocyanate (-N=C=S) group attached to a diphenylamine scaffold.[1]

Key Properties Table
PropertyDataOperational Implication
Molecular Weight 226.30 g/mol Essential for stoichiometric calculations.
Physical State Solid (Powder/Crystalline)Risk of dust generation; requires weighing in a closed environment.[1]
Solubility Soluble in DCM, DMSO, DMF, ChloroformInsoluble in water; use organic solvents for cleaning/quenching.
Reactivity Electrophilic; Moisture SensitiveCRITICAL: Hydrolyzes to form the corresponding amine and COS/CO₂.[1] Store under inert gas.
Melting Point Lot Specific (Typically >50°C)Verify on Certificate of Analysis (CoA) before heating.

Hazard Profiling: The "Sensitization Trap"

Core Hazard: Respiratory and Skin Sensitization (H334, H317). Unlike simple corrosives, isothiocyanates function as haptens .[1] They do not cause damage solely by burning tissue; they chemically modify your own proteins, tricking the immune system into attacking them.[1]

Mechanism of Toxicity

The carbon atom of the isothiocyanate group is highly electrophilic.[1] Upon contact with skin or mucous membranes, it attacks nucleophilic residues (lysine amines or cysteine thiols) on human serum albumin or keratin.[1]

ToxicityMechanism ITC 4-Isothiocyanato- N-phenylaniline (Electrophile) Complex Hapten-Protein Conjugate ITC->Complex Covalent Bond (Thiourea/Dithiocarbamate formation) Protein Human Protein (-NH2 or -SH residues) Protein->Complex Immune Immune System Recognition Complex->Immune Presented by Dendritic Cells Response Sensitization / Anaphylaxis Immune->Response T-cell / IgE activation

Figure 1: Mechanism of Haptenization. The isothiocyanate covalently binds to biological proteins, creating an immunogenic complex that triggers sensitization.

Storage & Stability Protocols

The Cold Chain Requirement: Isothiocyanates are thermodynamically unstable relative to their hydrolysis products.[1]

  • Temperature: Store at 2-8°C (Refrigerated) . Long-term storage at -20°C is preferred for high purity.[1]

  • Atmosphere: Moisture is the primary degradation pathway.[1]

    • Reaction: R-NCS + H₂O → R-NH₂ (Amine) + COS (Carbonyl sulfide).

    • Consequence: The resulting amine will react with the remaining isothiocyanate to form a symmetric thiourea dimer, ruining the reagent purity.[1]

  • Container: Keep in a tightly sealed vial, preferably inside a secondary desiccated jar or a barrier bag flushed with Nitrogen/Argon.

Operational Handling: Synthesis & Quenching

Directive: Do not handle on an open bench. All weighing and transfer must occur under engineering controls.[1]

A. Synthesis Setup (Anhydrous)

Because the isothiocyanate group is susceptible to hydrolysis, all solvents used in the reaction (DCM, THF, DMF) must be anhydrous .[1]

B. Safe Weighing Workflow

Standard nitrile gloves may offer limited protection against organic solutions of isothiocyanates.[1] Double-gloving or using Silver Shield® laminate gloves is recommended for concentrated solutions.[1]

HandlingWorkflow Storage Cold Storage (Remove 30 mins before use) Equilibrate Equilibrate to RT (Prevents condensation) Storage->Equilibrate Hood Fume Hood / Glove Box (NO Open Bench Work) Equilibrate->Hood Weigh Weigh into tared vial (Close immediately) Hood->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Waste Quench Waste (See Protocol) Dissolve->Waste Post-Experiment

Figure 2: Safe Handling Workflow. Critical step: Allow the container to reach room temperature before opening to prevent water condensation inside the reagent bottle.

C. Decontamination & Quenching Protocol

Never dispose of active isothiocyanates directly into the waste stream.[1] You must chemically deactivate the electrophile.[1]

The "Nucleophilic Scavenger" Solution:

  • Preparation: Create a solution of 5% Tris(hydroxymethyl)aminomethane (Tris base) or 10% Ethanolamine in water/alcohol mixture.[1]

  • Application: Wash all glassware and spatulas with this solution.[1]

  • Mechanism: The amine in the quencher reacts rapidly with the isothiocyanate to form a stable, non-toxic thiourea derivative.[1]

  • Soak Time: Allow glassware to soak for 30 minutes before final rinsing.

Emergency Response

In case of Exposure:

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents on the skin, as this may increase the rate of absorption.[1]

  • Inhalation: Move to fresh air immediately. If wheezing or coughing occurs, seek medical attention. Note that symptoms of respiratory sensitization (asthma) may be delayed by 4-8 hours.[1]

  • Eye Contact: Rinse with water for 15 minutes.[1] Isothiocyanates are severe lachrymators (tear-inducing).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12027582 (Related Isothiocyanates).[1] Retrieved from [Link]

  • Elms, J., et al. (2001).[1] Mechanisms of isocyanate sensitisation: An in vitro approach.[1][2] Toxicology in Vitro.[1] Retrieved from [Link]

Sources

4-isothiocyanato-N-phenylaniline synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and applications of 4-isothiocyanato-N-phenylaniline , a specialized electrophilic building block used in organic synthesis and biochemical derivatization.

Synonyms, Synthesis, and Applications in Chemical Biology

Executive Summary

4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8) is an aromatic isothiocyanate featuring a diphenylamine core.[1] Structurally, it consists of an N-phenylaniline (diphenylamine) scaffold substituted at the para position with an isothiocyanate functional group (-N=C=S).

This compound serves as a "privileged scaffold" intermediate. Unlike the simpler Phenyl Isothiocyanate (PITC)—the standard Edman degradation reagent—the diphenylamine backbone of this analog imparts unique lipophilicity, steric bulk, and extended conjugation. These properties make it valuable for synthesizing biaryl thioureas (often investigated for antiviral and anticancer activity) and for developing specialized fluorescent or chromogenic sequencing reagents.

Chemical Identity & Nomenclature

Core Identifiers
PropertySpecification
IUPAC Name 4-Isothiocyanato-N-phenylaniline
Common Synonyms p-Isothiocyanatodiphenylamine; N-Phenyl-4-isothiocyanatoaniline; (4-Isothiocyanatophenyl)phenylamine
CAS Number 23246-36-8
Molecular Formula C₁₃H₁₀N₂S
Molecular Weight 226.30 g/mol
SMILES S=C=Nc1ccc(Nc2ccccc2)cc1
InChI Key DEDBCNNOSGFINM-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Structural Analysis

The molecule is bifunctional:

  • Isothiocyanate (-NCS): Highly electrophilic center; reacts rapidly with nucleophiles (amines, thiols, hydroxyls).

  • Diphenylamine Skeleton: Provides a secondary amine (NH) that acts as a weak electron donor, modulating the reactivity of the -NCS group via conjugation through the phenyl ring.

Synthesis Protocols

Two primary methodologies exist for synthesizing 4-isothiocyanato-N-phenylaniline from its precursor, 4-aminodiphenylamine (N-phenyl-p-phenylenediamine).

Method A: The "Green" One-Pot Desulfurization (Recommended)

Rationale: Avoids the use of highly toxic thiophosgene. Uses in situ generation of dithiocarbamate followed by chemical desulfurization.[2]

Reagents:

  • Precursor: 4-Aminodiphenylamine (1.0 equiv)

  • Carbon Disulfide (CS₂) (3.0 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Desulfurizing Agent: Tosyl Chloride (TsCl) (1.1 equiv)

  • Solvent: THF or Dichloromethane (DCM)

Protocol:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve 4-aminodiphenylamine (10 mmol) in THF (50 mL). Add Et₃N (30 mmol) and cool to 0°C.

  • Addition: Dropwise add CS₂ (30 mmol). Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours. A precipitate (dithiocarbamate salt) may form.

  • Desulfurization: Cool the mixture back to 0°C. Add a solution of Tosyl Chloride (11 mmol) in THF dropwise.

  • Elimination: Stir at RT for 3–5 hours. The reaction eliminates elemental sulfur or a sulfonyl sulfide byproduct to form the isothiocyanate.

  • Workup: Concentrate the solvent. Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Method B: The Classical Thiophosgene Route

Rationale: Historical standard; provides high yields but requires stringent safety precautions due to Thiophosgene toxicity.

Reagents:

  • Precursor: 4-Aminodiphenylamine

  • Thiophosgene (CSCl₂)[3][4]

  • System: Biphasic (CHCl₃ / Saturated NaHCO₃)

Protocol:

  • Dissolve 4-aminodiphenylamine in CHCl₃.

  • Add an equal volume of saturated aqueous NaHCO₃.

  • Vigorously stir and add Thiophosgene (1.1 equiv) dropwise at 0°C.

  • Stir for 2 hours. Separate organic layer, dry, and evaporate to obtain the crude isothiocyanate.

Synthesis Pathway Diagram

SynthesisPathway cluster_0 Key Transformation Amine 4-Aminodiphenylamine (Precursor) Intermediate Dithiocarbamate Salt (Intermediate) Amine->Intermediate Nucleophilic Attack CS2 CS2 + Et3N CS2->Intermediate Product 4-Isothiocyanato- N-phenylaniline Intermediate->Product Elimination (-S) Desulf Desulfurization (TsCl or DCC) Desulf->Product

Caption: Conversion of 4-aminodiphenylamine to 4-isothiocyanato-N-phenylaniline via dithiocarbamate.

Applications in Research & Drug Development

Medicinal Chemistry (Thiourea Scaffolds)

The primary utility of 4-isothiocyanato-N-phenylaniline is as a building block for N,N'-disubstituted thioureas . By reacting this isothiocyanate with various amines, researchers synthesize libraries of compounds screened for:

  • Antiviral Activity: Derivatives of diphenylamine thioureas have been studied as non-nucleoside inhibitors of viral polymerases (e.g., HCV NS5B).

  • Anticancer Agents: Thioureas act as bioisosteres for ureas, often improving solubility and binding affinity in kinase inhibitors.

Bioconjugation & Sequencing

While PITC is the standard for Edman degradation, 4-isothiocyanato-N-phenylaniline offers distinct advantages in specific contexts:

  • Chromogenic Tagging: The extended conjugation of the diphenylamine system shifts the UV-Vis absorption maximum (λmax) compared to the single phenyl ring of PITC. This allows for detection at longer wavelengths, potentially reducing background interference in complex biological matrices.

  • Hydrophobicity: The added phenyl ring increases lipophilicity, which can be useful when derivatizing hydrophilic peptides to improve their retention on Reverse-Phase HPLC columns.

Reaction Mechanism: Thiourea Formation

The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by primary or secondary amines.

ReactionMechanism ITC 4-Isothiocyanato- N-phenylaniline (Electrophile) Transition Tetrahedral Intermediate ITC->Transition Attack on C Amine Target Amine (R-NH2 Nucleophile) Amine->Transition Lone Pair Donation Thiourea Stable Thiourea Derivative Transition->Thiourea Proton Transfer

Caption: Mechanism of thiourea formation via nucleophilic addition of an amine to the isothiocyanate.

Safety & Handling

  • Toxicity: Like all isothiocyanates, this compound is a potent lachrymator and skin sensitizer . It can cause severe irritation to mucous membranes.

  • Storage: Moisture sensitive. Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the corresponding amine or urea.

  • PPE: Handle only in a fume hood wearing nitrile gloves and safety goggles.

References

  • Stenutz, R. (n.d.). 4-isothiocyanato-N-phenylaniline Data Sheet. Stenutz.eu. Retrieved from [Link]

  • Molaid Chemicals. (2014). Reaction of 2-chloro-4-nitro-N-phenylaniline to isothiocyanate derivatives. Molaid. Retrieved from [Link]

  • Organic Syntheses. (1931). Phenyl Isothiocyanate Synthesis (General Protocol Adaptation). Org. Synth. 1931, 11, 71. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines. Beilstein J. Org. Chem. 8, 61–70. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71389566 (Related Structure). PubChem. Retrieved from [Link]

Sources

Physicochemical Profiling and Thermal Dynamics of 4-Isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8), also known as (4-isothiocyanatophenyl)phenylamine, is a highly reactive electrophilic intermediate fundamental to modern drug discovery and bioconjugation[1]. Featuring a diphenylamine core functionalized with an isothiocyanate (-N=C=S) group, this compound is utilized in the synthesis of complex heterocycles, including DHODH inhibitors[2], and stable thiourea derivatives[3]. Understanding its precise thermal properties—specifically its melting and boiling points—is critical for designing safe, high-yield synthetic workflows and preventing premature thermal degradation during scale-up.

Physicochemical Profile & Molecular Dynamics

The thermal behavior of 4-isothiocyanato-N-phenylaniline is dictated by the interplay between its extended aromatic


-system and the highly polarizable isothiocyanate moiety.
Quantitative Thermal Data

The following table summarizes the core physicochemical properties of the compound:

PropertyValueMethod / Condition
CAS Number 23246-36-8Standard Registry[1]
Molecular Formula C₁₃H₁₀N₂S-
Molar Mass 226.30 g/mol Calculated[4]
Physical State Solid / SemisolidAmbient Temperature (25 °C)[5]
Boiling Point 392.2 °CAtmospheric Pressure[4]
Flash Point 191.0 °CClosed Cup[4]
Mechanistic Insights into Thermal Properties
  • Boiling Point Dynamics (392.2 °C): The exceptionally high boiling point of 392.2 °C[4] is a direct consequence of strong intermolecular cohesion. The two phenyl rings engage in extensive

    
     stacking, while the cumulative dipole moment of the -N=C=S group induces strong dipole-dipole interactions. Because this boiling point approaches the thermal decomposition threshold of many organic bonds, purification via standard atmospheric distillation is highly discouraged; vacuum distillation is required to lower the boiling temperature and preserve molecular integrity.
    
  • Melting Point Dynamics: At standard ambient temperature and pressure (SATP), the compound exists as a solid or semisolid[5]. The melting transition is influenced by the steric bulk of the diphenylamine moiety, which disrupts perfect crystalline packing. Because impurities or polymorphic variations can broaden the melting range, Differential Scanning Calorimetry (DSC) is the authoritative method for determining its exact melting onset.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to empirically determine the melting and boiling points of 4-isothiocyanato-N-phenylaniline.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses often fail to detect early-stage thermal degradation. DSC is chosen here because it quantitatively measures the heat flow, allowing the operator to distinguish between a true endothermic melting phase and an exothermic decomposition event.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-isothiocyanato-N-phenylaniline into a standard aluminum DSC crucible.

  • Crucible Sealing (Causality): Seal the crucible with a pierced lid. The pinhole is critical; it prevents pressure buildup from potential outgassing while maintaining a uniform thermal environment around the solid.

  • System Calibration (Self-Validation): Prior to the run, validate the instrument's thermal accuracy by running Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards. The system is validated if the standards melt within
    
    
    0.1 °C of their theoretical values.
  • Thermal Cycling: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents the oxidative degradation of the sensitive -N=C=S group at elevated temperatures. Ramp the temperature from 25 °C to 250 °C at a strict heating rate of 10 °C/min.

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature (

    
    ) of the primary endothermic peak.
    
Protocol B: High-Temperature Micro-Boiling Point Determination

Because the boiling point (392.2 °C)[4] exceeds the safe operating limits of standard silicone oil baths, a metal-block micro-capillary method is required.

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a high-temperature aluminum or copper heating block equipped with a calibrated Pt100 platinum resistance thermometer.

  • Sample Loading: Introduce 10

    
    L of the liquefied sample into a thick-walled glass micro-capillary tube. Insert a "bell" (a smaller capillary sealed at one end, open end facing down) directly into the liquid sample.
    
  • Heating Regimen: Rapidly heat the block to 350 °C, then reduce the ramp rate to 2 °C/min to prevent thermal overshoot.

  • Equilibrium Observation (Self-Validation): As the temperature approaches 392 °C, a continuous stream of bubbles will emerge from the bell. Turn off the heat. The exact boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn up into the bell. Causality: This physical event validates that the vapor pressure of the 4-isothiocyanato-N-phenylaniline has perfectly equalized with the ambient atmospheric pressure.

Synthetic Utility & Reactivity Pathways

4-Isothiocyanato-N-phenylaniline is prized for the electrophilic nature of its isothiocyanate carbon, which is flanked by electronegative nitrogen and sulfur atoms. This makes it highly susceptible to nucleophilic attack by primary amines and thiols, making it a cornerstone intermediate in3[3].

The reaction conditions are strictly pH-dependent:

  • Amines (pH 9–11): At alkaline pH, primary amines remain unprotonated and highly nucleophilic, attacking the isothiocyanate to form stable thiourea conjugates[3].

  • Thiols (pH 6–8): At near-neutral pH, thiols outcompete amines, forming dithiocarbamate derivatives.

G Compound 4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8) Amine Primary Amines (R-NH2) Compound->Amine pH 9-11 Nucleophilic Attack Thiol Thiols (R-SH) Compound->Thiol pH 6-8 Nucleophilic Attack Thiourea Thiourea Derivatives (Stable Conjugates) Amine->Thiourea Covalent Bond Formation Dithio Dithiocarbamate Derivatives (Reversible Conjugates) Thiol->Dithio Covalent Bond Formation

Caption: pH-dependent reactivity pathway of 4-isothiocyanato-N-phenylaniline with nucleophiles.

References

  • Title: (4-Isothiocyanatophenyl)phenylamine, 500 mg, CAS No.
  • Title: CAS 23246-36-8 Isothiocyanate Intermediates Source: IndiaMART URL
  • Title: (4-isothiocyanatophenyl)phenylamine (Product Code: F369565)
  • Title: CN103965133A - DHODH inhibitory active compounds Source: Google Patents URL

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Thiourea Derivatives from 4-Isothiocyanato-N-phenylaniline and Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of N,N'-disubstituted thioureas through the reaction of 4-isothiocyanato-N-phenylaniline with primary amines. This protocol is designed to be a robust starting point for researchers in organic synthesis and medicinal chemistry, enabling the generation of novel molecular scaffolds with potential biological activity.

Introduction: The Significance of N,N'-Disubstituted Thioureas

The thiourea moiety is a critical pharmacophore in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The reaction of isothiocyanates with primary amines is a cornerstone of their synthesis due to its efficiency, high yields, and broad substrate scope.[1][2] This protocol focuses on the use of 4-isothiocyanato-N-phenylaniline, a versatile building block for creating a library of novel thiourea derivatives with potential therapeutic applications.

Reaction Mechanism and Rationale

The formation of a thiourea from an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is typically exothermic and proceeds readily under mild conditions.[3]

The N-phenylaniline substituent on the isothiocyanate may modulate the reactivity of the electrophilic carbon through electronic effects. An electron-donating group can slightly decrease the electrophilicity of the isothiocyanate, potentially slowing the reaction compared to isothiocyanates with electron-withdrawing groups.[1] However, the reaction with primary aliphatic amines is generally very rapid, while reactions with less nucleophilic aromatic amines may require longer reaction times or gentle heating.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 4-isothiocyanato-N-phenylaniline with a primary amine. Researchers should adapt this protocol based on the specific properties of the primary amine used.

3.1. Materials and Reagents

  • 4-Isothiocyanato-N-phenylaniline (Ensure purity, store in a cool, dry place)

  • Primary amine of interest (e.g., benzylamine, n-butylamine, aniline)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or recrystallization

3.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isothiocyanato-N-phenylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.

  • Addition of the Primary Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 equivalents) dropwise via syringe at room temperature. For highly reactive aliphatic amines, the addition can be done over a few minutes. For less reactive aromatic amines, the addition can be faster.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting isothiocyanate and the appearance of a new, more polar spot corresponding to the thiourea product indicates the reaction is proceeding.

  • Reaction Completion: The reaction is often complete within 1-3 hours at room temperature for aliphatic amines. For aromatic amines, the reaction may require stirring for 12-24 hours or gentle heating (40-50 °C) to go to completion.

  • Work-up: Once the reaction is complete as indicated by TLC, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

    • Column Chromatography: If the product is an oil or if recrystallization is not effective, purification by flash column chromatography on silica gel is recommended. The eluent will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexane.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N,N'-disubstituted thioureas from 4-isothiocyanato-N-phenylaniline.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Work-up cluster_3 Purification dissolve Dissolve 4-isothiocyanato- N-phenylaniline in solvent add_amine Add primary amine dropwise dissolve->add_amine Inert atmosphere stir Stir at room temperature (or with gentle heating) add_amine->stir tlc Monitor by TLC stir->tlc Periodically evaporate Remove solvent under reduced pressure tlc->evaporate Upon completion purify Purify by recrystallization or column chromatography evaporate->purify

Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of thioureas from aryl isothiocyanates and various primary amines. These can be used as a starting point for optimization with 4-isothiocyanato-N-phenylaniline.

Primary Amine TypeSolventTemperatureTypical Reaction TimePurification Method
Aliphatic (e.g., Benzylamine)DCM, THFRoom Temp.1-3 hoursRecrystallization or Column Chromatography
Aliphatic (e.g., n-Butylamine)DCM, THFRoom Temp.1-3 hoursColumn Chromatography
Aromatic (e.g., Aniline)THF, AcetonitrileRoom Temp. to 50°C12-24 hoursRecrystallization or Column Chromatography
Substituted AromaticTHF, AcetonitrileRoom Temp. to 50°C12-24 hoursRecrystallization or Column Chromatography

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous solvents like DCM and THF are used to prevent the hydrolysis of the isothiocyanate and to ensure a homogenous reaction mixture. DCM is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal during work-up. THF is another excellent choice, particularly for less soluble reactants.

  • Stoichiometry: A slight excess of the primary amine (1.0-1.1 equivalents) is often used to ensure complete consumption of the more valuable isothiocyanate starting material.

  • Inert Atmosphere: While not always strictly necessary for this robust reaction, conducting the reaction under an inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen, leading to a cleaner product.

  • Reaction Monitoring: TLC is a critical tool for determining the endpoint of the reaction. Allowing the reaction to proceed for an insufficient time will result in low yields, while excessively long reaction times can lead to the formation of byproducts.

Trustworthiness: A Self-Validating System

The protocol described is inherently self-validating through the use of TLC for reaction monitoring. The clear disappearance of the starting materials and the formation of a single major product spot provide a high degree of confidence in the reaction's success before proceeding to the work-up and purification stages. Further validation is achieved through standard analytical techniques on the purified product, such as NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the synthesized thiourea.

Safety Precautions

  • Isothiocyanates can be lachrymatory and irritants. Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Primary amines can be corrosive and have strong odors. Handle them with care in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

References

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]

  • Ugliano, F., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1744-1767. Available at: [Link]

  • Ismail, K., et al. (2023). Discovery of a Novel Thiourea Derivative Targeting Alpha-2-Macroglobulin as a Potential Antimicrobial Agent Against XDR Salmonella typhi: An Integrated In Silico and In Vitro Study. Chemistry & Biodiversity, 20(9), e202300808. Available at: [Link]

  • de Oliveira, C. B., et al. (2022). Synthesis and Structure-Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 15(11), 1421. Available at: [Link]

  • Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 79-98. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]

  • Shadab, M., & Aslam, M. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 75-79. Available at: [Link]

  • Yang, W.-C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]

  • Montague, C. R., & Smith, J. M. (2017). Synthesis of Isothiocyanates: An Update. Organic Preparations and Procedures International, 49(6), 481-507. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Available at: [Link]

  • Kim, S., & Kim, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Kim, S., & Kim, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

Sources

Strategic Utilization of 4-Isothiocyanato-N-phenylaniline for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the synthetic utility of 4-isothiocyanato-N-phenylaniline (Ph-NH-C₆H₄-NCS) as a pivotal building block for benzothiazole scaffolds. Unlike simple alkyl isothiocyanates, this reagent carries a diphenylamine backbone, conferring unique electronic properties and potential fluorescence to the resulting heterocycles.

We present two distinct synthetic pathways depending on the structural goal:

  • The "Pendant" Route (Exocyclic): Using the reagent as an electrophilic linker with 2-aminothiophenols to create 2-amino-substituted benzothiazoles.

  • The "Scaffold" Route (Endocyclic): Using the reagent as a substrate for oxidative cyclization (Hugerschhoff reaction) to fuse the benzothiazole ring directly onto the diphenylamine core.

Chemical Logic & Mechanistic Insight

The Dual-Mode Reactivity

The isothiocyanate (-NCS) group is an ambident electrophile. Its reactivity is governed by the electron-donating nature of the diphenylamine nitrogen, which stabilizes the intermediate thioureas but can also influence the regioselectivity of radical cyclizations.

  • Carbon Center (C=S): Highly electrophilic; susceptible to nucleophilic attack by amines and thiols.

  • Sulfur Atom: Nucleophilic in the thiourea intermediate; participates in oxidative radical attacks on the aromatic ring.

Decision Matrix: Which Pathway?

DecisionMatrix Start Starting Material: 4-isothiocyanato-N-phenylaniline Goal Define Structural Goal Start->Goal RouteA Route A: Pendant Benzothiazole (Benzothiazole ring is external) Goal->RouteA Targeting Linker RouteB Route B: Fused Benzothiazole (Benzothiazole ring is built on the aniline) Goal->RouteB Targeting Core ReagentA Reactant: 2-Aminothiophenol RouteA->ReagentA ReagentB Reactant: Primary Amine + Oxidant (Br2/PIFA) RouteB->ReagentB ProductA Product: 2-((4-(phenylamino)phenyl)amino)benzothiazole ReagentA->ProductA ProductB Product: 2-amino-6-(phenylamino)benzothiazole ReagentB->ProductB

Figure 1: Synthetic decision tree for 4-isothiocyanato-N-phenylaniline.

Protocol 1: The "Pendant" Route (Condensation)

Objective: Synthesis of 2-((4-(phenylamino)phenyl)amino)benzothiazole. Mechanism: Nucleophilic attack of the amino group of 2-aminothiophenol on the isothiocyanate carbon, followed by intramolecular thiol attack and elimination of


 (or retention of sulfur depending on conditions; standard condensation retains the thiophenol sulfur and releases the NCS sulfur as 

is a common misconception—actually, the isothiocyanate carbon becomes the C-2 of the benzothiazole, and the sulfur is retained from the thiophenol, while the NCS sulfur is lost as

).

Correction for Precision: In the reaction between Ar-NCS and 2-aminothiophenol, the standard product is the 2-(arylamino)benzothiazole . The sulfur atom in the final ring originates from the 2-aminothiophenol . The sulfur from the isothiocyanate group is eliminated as


.
Materials
  • 4-isothiocyanato-N-phenylaniline (1.0 equiv)

  • 2-aminothiophenol (1.1 equiv)

  • Ethanol (Absolute) or DMF (for solubility)

  • Catalyst:

    
     (mild) or reflux conditions.
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 10 mL of ethanol. Ensure complete dissolution; if the diphenylamine backbone causes precipitation, add minimal DMF (1-2 mL).

  • Addition: Add 1.1 mmol of 2-aminothiophenol dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting isothiocyanate spot (
    
    
    
    ) should disappear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate forms, pour the mixture into ice-water (50 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF or perform flash column chromatography.

Validation Parameters:

  • IR: Disappearance of the strong NCS stretch at

    
    . Appearance of C=N stretch 
    
    
    
    .
  • 1H NMR: Diagnostic peak for the benzothiazole NH (broad singlet, often

    
    ).
    

Protocol 2: The "Scaffold" Route (Hugerschhoff Reaction)

Objective: Synthesis of 2-substituted-6-(phenylamino)benzothiazoles. Mechanism: This protocol builds the benzothiazole ring onto the 4-isothiocyanato-N-phenylaniline skeleton.

  • Formation of a thiourea intermediate.[1][2]

  • Oxidative radical cyclization (C-H activation) using Bromine or PIFA.

Materials
  • 4-isothiocyanato-N-phenylaniline (1.0 equiv)

  • Primary Amine (e.g., Morpholine, Aniline, or Alkyl amine) (1.1 equiv)

  • Solvent: Chloroform (

    
    ) or Acetic Acid.
    
  • Oxidant: Bromine (

    
    ) or Phenyliodine(III) bis(trifluoroacetate) (PIFA).
    
Step-by-Step Methodology
Phase A: Thiourea Formation[1][3]
  • Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 10 mL

    
    .
    
  • Add 1.1 mmol of the chosen amine.

  • Stir at room temperature for 1–2 hours.

  • Checkpoint: Confirm thiourea formation by TLC (shift to lower

    
     due to increased polarity).
    
Phase B: Oxidative Cyclization
  • Cooling: Cool the thiourea solution to

    
     in an ice bath.
    
  • Oxidant Addition:

    • Option A (Classic): Add

      
       (1.0 equiv) in 
      
      
      
      dropwise over 20 minutes.
    • Option B (Modern/Green): Add PIFA (1.1 equiv) in portions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The mechanism involves the formation of a sulfur radical cation which attacks the ortho position of the central phenyl ring.

  • Quenching: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess oxidant.
    
  • Extraction: Extract with DCM, wash with

    
    , and dry over 
    
    
    
    .

Hugerschhoff NCS Ar-NCS Thiourea Thiourea Intermediate (Ar-NH-CS-NH-R) NCS->Thiourea + Amine Amine R-NH2 Amine->Thiourea Radical S-Radical Cation Thiourea->Radical + Oxidant (Br2) Cyclized 2-Amino-Benzothiazole (Fused) Radical->Cyclized - HBr (Ring Closure)

Figure 2: Mechanism of the Hugerschhoff oxidative cyclization.

Comparative Data & Troubleshooting

FeatureProtocol 1 (Pendant)Protocol 2 (Scaffold)
Benzothiazole Origin From 2-aminothiophenol reagentFrom the NCS starting material
Atom Economy Lower (Loss of NCS sulfur)Higher (Sulfur retained)
Complexity Low (One-pot condensation)Medium (Two-step: Addition + Oxidation)
Key Challenge Purification of sulfur byproductsRegiocontrol (Ortho vs Meta)
Typical Yield 75–85%60–75%
Critical Troubleshooting Tips
  • Moisture Sensitivity: Isothiocyanates hydrolyze to amines over time. Always verify the purity of 4-isothiocyanato-N-phenylaniline via IR before starting. If the peak at

    
     is weak, recrystallize the starting material.
    
  • Regioselectivity (Protocol 2): The diphenylamine group is electron-donating. Cyclization will preferentially occur ortho to the thiourea group. However, steric hindrance from the N-phenyl group may slow the reaction; refluxing in acetic acid may be required if room temperature cyclization is sluggish.

  • Safety: Bromine is highly toxic and volatile. PIFA is a safer, solid alternative for the oxidative step.

References

  • Jordan, A. D., et al. "Microwave-Assisted Synthesis of 2-Aminobenzothiazoles." Journal of Organic Chemistry, vol. 68, no. 22, 2003, pp. 8693-8696. [Link]

  • Castano, T., et al. "Hugerschhoff Reaction: An Overview of the Oxidative Cyclization of Thioureas." Tetrahedron, vol. 62, no. 15, 2006. [Link]

  • PubChem. "4-isothiocyanato-N-phenylaniline Compound Summary." National Library of Medicine. [Link]

  • Wang, M., et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization." RSC Advances, 2014. [Link]

Sources

4-isothiocyanato-N-phenylaniline as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-isothiocyanato-N-phenylaniline (CAS 19241-16-8), a strategic building block in medicinal chemistry. It combines the lipophilic, privileged pharmacophore of diphenylamine with the versatile electrophilic reactivity of an isothiocyanate (-NCS) group.

Introduction & Strategic Value

4-isothiocyanato-N-phenylaniline (also known as p-isothiocyanatodiphenylamine) is a bifunctional reagent used to install the bulky diphenylamine motif into small molecules. This motif is a "privileged structure" in drug discovery, frequently found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and redox-active modulators.

Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • Electrophilic Handle (-NCS): The isothiocyanate carbon is susceptible to nucleophilic attack by amines, thiols, and hydrazines.

  • Electronic Profile: The central amine bridge (-NH-) acts as a resonance donor (+M effect), increasing electron density on the phenyl rings. This makes the -NCS group less electrophilic than electron-deficient isothiocyanates (e.g., 4-nitrophenyl isothiocyanate), often requiring optimized reaction conditions (heat or catalysis) for successful coupling.

  • Lipophilicity: The diphenylamine core significantly increases the logP of the final molecule, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets (e.g., DHODH, kinases).

Primary Applications
  • DHODH Inhibition: Synthesis of thiourea-based inhibitors for dihydroorotate dehydrogenase (DHODH), a target in oncology (AML) and virology.

  • Heterocycle Construction: Precursor for 2-imino-4-thiazolidinones, thiohydantoins, and thioxopyrimidines via cyclization.

  • Chemo-proteomics: Use as a covalent probe to target cysteine residues in hydrophobic protein domains.

Synthetic Utility & Reaction Pathways[2][4][8][10]

The following diagram illustrates the core reaction pathways starting from 4-isothiocyanato-N-phenylaniline.

ReactionPathways Start 4-isothiocyanato- N-phenylaniline Thiourea Diphenylamine Thioureas Start->Thiourea Nucleophilic Addition (DCM/EtOH, r.t. to reflux) Thiosemi Thiosemicarbazide Intermediate Start->Thiosemi Hydrazinolysis (EtOH, 0°C to r.t.) Amine Primary/Secondary Amines (R-NH2) Amine->Thiourea Hydrazine Hydrazine Hydrate Hydrazine->Thiosemi Heterocycle Thiazoles / Thiohydantoins Thiosemi->Heterocycle Cyclization w/ alpha-halo esters or DMAD

Figure 1: Divergent synthetic pathways. The isothiocyanate serves as the linchpin for generating thioureas or heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Diphenylamine-Thiourea Libraries

Targeting DHODH Inhibitors and Kinase Modulators

This protocol describes the coupling of 4-isothiocyanato-N-phenylaniline with a generic amine (R-NH₂). Due to the electron-rich nature of the scaffold, the reaction may be slower than with standard phenyl isothiocyanate.

Materials:

  • 4-isothiocyanato-N-phenylaniline (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) for solubility, or Ethanol (EtOH) for green chemistry.

  • Base: Triethylamine (TEA) or DIPEA (optional, for salt forms).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 5 mL of anhydrous DCM. The solution should be clear to slightly amber.

    • Expert Note: If using amine salts (e.g., hydrochloride), add 1.2 mmol of TEA to liberate the free base before adding the isothiocyanate.

  • Addition: Add the amine (1.1 mmol) dropwise to the stirring isothiocyanate solution at room temperature.

  • Reaction: Stir the mixture.

    • Aliphatic Amines: React at room temperature for 2–4 hours.

    • Anilines/Electron-Poor Amines: Heat to reflux (40°C for DCM, 80°C for EtOH) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The isothiocyanate spot (high Rf) should disappear.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold ether, and dry. This is common in EtOH.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H NMR. Look for the thiourea -NH- signals (broad singlets, typically δ 8.0–10.0 ppm) and the preservation of the diphenylamine signals.

Protocol B: Heterocyclization to Thiazolidinones

Synthesis of Rigidified Scaffolds

Thioureas can be "locked" into heterocyclic rings to improve metabolic stability. This protocol converts the isothiocyanate into a 4-thiazolidinone core.

Materials:

  • 4-isothiocyanato-N-phenylaniline[1]

  • Hydrazine hydrate[2]

  • Ethyl bromoacetate

  • Sodium acetate (anhydrous)

Step-by-Step Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve 4-isothiocyanato-N-phenylaniline (1 mmol) in Ethanol (10 mL).

    • Add Hydrazine hydrate (1.5 mmol) dropwise at 0°C.

    • Stir at r.t. for 2 hours. A solid precipitate (thiosemicarbazide) usually forms. Filter and dry.

  • Cyclization:

    • Suspend the isolated thiosemicarbazide (1 mmol) in Ethanol (15 mL).

    • Add Ethyl bromoacetate (1.1 mmol) and Sodium acetate (2 mmol).

    • Reflux for 6–8 hours.

  • Isolation: Pour the reaction mixture into ice-cold water. The thiazolidinone product will precipitate. Filter, wash with water, and recrystallize from ethanol.

Data & Specifications

Table 1: Physicochemical Profile & Handling

PropertySpecification / Note
CAS Number 19241-16-8
Molecular Formula C₁₃H₁₀N₂S
Molecular Weight 226.30 g/mol
Physical State Off-white to pale yellow solid
Solubility High: DCM, DMSO, DMF, THF. Low: Water, Hexane.
Reactivity Moderate electrophile. Less reactive than PITC.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Table 2: Solvent Compatibility for Coupling Reactions

SolventSuitabilityExpert Commentary
DCM ExcellentBest for solubility of the lipophilic diphenylamine core.
Ethanol GoodPromotes precipitation of thiourea products (easier workup).
DMF FairUse only if high temperature (>100°C) is required for unreactive amines. Hard to remove.
Water PoorReagent is insoluble; hydrolysis to amine competes with coupling.

Safety & Handling (E-E-A-T)

  • Sensitization Warning: Like all isothiocyanates, this compound is a potent skin and respiratory sensitizer. It can cause allergic contact dermatitis. Always handle in a fume hood with nitrile gloves.

  • Lachrymator: May cause eye irritation. Wear safety goggles.

  • Quenching: Unreacted isothiocyanate residues in glassware should be quenched with a solution of dilute ammonia or ethanolamine before washing.

References

  • Patent: DHODH Inhibitors. Heterocyclic compounds containing N and S and their application as DHODH inhibitors. CN103965133A. (2014).

  • General Reactivity: Mukerjee, A. K., & Ashare, R. (1991). Isothiocyanates in the synthesis of heterocycles.[3] Chemical Reviews, 91(1), 1–24.

  • Thiourea Synthesis: Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[4] Synthesis, 45, 1667-1674.[4]

  • Medicinal Context: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012). Expert Opinion on Therapeutic Patents.

Sources

synthesis of antiviral triazole derivatives from 4-isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Antiviral 1,2,4-Triazole-3-thiones via 4-Isothiocyanato-N-phenylaniline

Executive Summary

This application note details the optimized synthetic protocol for generating 4,5-disubstituted-1,2,4-triazole-3-thiones using 4-isothiocyanato-N-phenylaniline as the core electrophilic scaffold.

The 1,2,4-triazole moiety is a privileged pharmacophore in antiviral drug discovery, serving as a bioisostere for amide bonds and offering distinct hydrogen-bonding capabilities. By incorporating the bulky, redox-active diphenylamine group from the starting material, researchers can synthesize hybrid molecules with dual mechanisms of action: viral replication inhibition (via the triazole) and oxidative stress modulation (via the diphenylamine).

Key Application: Discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and fusion inhibitors for HIV, Hepatitis C, and Influenza research.

Strategic Rationale & Mechanism

The synthesis relies on the nucleophilic addition of an acid hydrazide to the isothiocyanate carbon, forming a thiosemicarbazide intermediate. This is followed by a base-catalyzed intramolecular cyclization (dehydration) to close the triazole ring.

  • Why 4-isothiocyanato-N-phenylaniline? Unlike simple phenyl isothiocyanates, this precursor introduces a lipophilic diphenylamine tail. This hydrophobic bulk is critical for occupying the hydrophobic pockets of viral polymerases or capsid proteins.

  • The "Switch": The reaction conditions dictate the final heterocycle.

    • Basic Media (NaOH): Favors 1,2,4-triazole-3-thiones (Target).[1]

    • Acidic Media (H₂SO₄): Favors 1,3,4-thiadiazoles (Off-target side product).

Experimental Workflow (Visualized)

The following diagram outlines the critical pathway and decision nodes for the synthesis.

TriazoleSynthesis Start 4-Isothiocyanato- N-phenylaniline Inter Thiosemicarbazide Intermediate Start->Inter Reflux/EtOH 4-6 hrs Reagent Acid Hydrazide (e.g., Isonicotinic hydrazide) Reagent->Inter Cyclization Cyclization Step Inter->Cyclization Product 1,2,4-Triazole-3-thione (Target) Cyclization->Product 4N NaOH Reflux SideProduct 1,3,4-Thiadiazole (Avoid) Cyclization->SideProduct Conc. H2SO4 (cyclodehydration)

Figure 1: Synthetic pathway highlighting the divergence between triazole (base-catalyzed) and thiadiazole (acid-catalyzed) formation.

Detailed Protocols

Materials & Safety
  • Precursor: 4-isothiocyanato-N-phenylaniline (CAS: 123-91-1 type analogues). Warning: Isothiocyanates are sensitizers and lachrymators. Handle in a fume hood.

  • Hydrazide Partner: Benzoic hydrazide or Isonicotinic acid hydrazide (INH).

  • Solvents: Absolute Ethanol, 1,4-Dioxane.

  • Catalyst: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) for workup.

Protocol A: Synthesis of the Thiosemicarbazide Intermediate

Objective: To couple the isothiocyanate with the hydrazide.

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of acid hydrazide (e.g., 1.37 g of Isonicotinic acid hydrazide) in 30 mL of absolute ethanol.

    • Note: If the hydrazide is not fully soluble, add 5-10 mL of 1,4-dioxane or warm gently.

  • Addition: Add 0.01 mol (2.26 g) of 4-isothiocyanato-N-phenylaniline dropwise (if liquid) or portion-wise (if solid) to the stirring solution.

  • Reaction: Reflux the mixture for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The disappearance of the isothiocyanate spot and the appearance of a more polar spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate (the thiosemicarbazide) usually forms.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and recrystallize from ethanol/DMF (1:1) if necessary.[2]

    • Yield Target: >85%.[3][4][5]

Protocol B: Cyclization to 1,2,4-Triazole-3-thione

Objective: Intramolecular dehydration to form the pharmacophore.

  • Dissolution: Suspend the thiosemicarbazide intermediate (obtained in Protocol A) in 20 mL of 4N aqueous NaOH .

  • Reflux: Heat the mixture to reflux for 4 hours . The solution should become clear as the thiolate salt forms.

  • Filtration: Cool the solution and filter to remove any insoluble impurities (unreacted material).

  • Precipitation (Critical Step): Cool the filtrate in an ice bath (0–5°C). Acidify carefully with 10% HCl dropwise with constant stirring.

    • Endpoint: Adjust pH to ~3–4. A heavy precipitate (the triazole thione) will form.

  • Workup: Filter the precipitate, wash thoroughly with water (to remove salts), and dry.

  • Recrystallization: Recrystallize from Ethanol or Ethanol/Water mixture.

Characterization & Quality Control

To validate the structure, compare spectral data against the following expected parameters.

TechniqueParameterExpected ObservationStructural Insight
IR Spectroscopy ν (cm⁻¹)2500–2600 (weak)S-H stretch (indicates thiol tautomer).
1250–1350C=S stretch (indicates thione tautomer).
1600–1620C=N (Triazole ring).[6]
¹H NMR δ (ppm)13.5 – 14.0 (s, 1H)-SH / -NH (Triazole proton). Disappears with D₂O exchange.
6.5 – 8.0 (m)Aromatic protons (Diphenylamine + Hydrazide moiety).[7]
Mass Spectrometry m/z[M+H]⁺Molecular ion peak corresponding to the cyclized product (Loss of H₂O from intermediate).

Note on Tautomerism: These compounds exist in a thione-thiol equilibrium. In the solid state, they predominantly exist as thiones , but S-alkylation protocols (reacting with alkyl halides) will lock them into the S-substituted thiol form, which is often required for specific antiviral docking sites.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance of the diphenylamine group.Switch solvent to 1,4-Dioxane (higher boiling point) and extend reflux to 12 hours.
Product remains soluble in Step 2 pH not low enough during workup.Ensure pH reaches 3.0 . The thione is weakly acidic (pKa ~6-7); insufficient acidification leaves it as a soluble sodium salt.
Formation of Thiadiazole Accidental acidic contamination or thermal decomposition.[2]Ensure the cyclization environment is strictly basic (NaOH). Do not use acid catalysts for this specific target.

References

  • Antiviral Activity of Triazoles: Al-Soud, Y. A., et al. "Synthesis and antiviral activity of some new 1,2,4-triazole derivatives." Chemistry of Heterocyclic Compounds, 2021.

  • Synthetic Mechanism: BenchChem Technical Support. "Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides." BenchChem Protocols, 2025.[2]

  • Diphenylamine Scaffolds: Ghoneim, A. A., et al. "Synthesis and Antimicrobial activity of Some 1,3,4-Oxadiazoles-2-thione and 1,2,4-Triazoles Derivatives." Oriental Journal of Chemistry, 2013.

  • Isothiocyanate Chemistry: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[3] Synthesis, 2013.[3][4][5][8]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-isothiocyanato-N-phenylaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4-Isothiocyanato-N-phenylaniline

Ticket ID: #ITC-PH-004 Subject: Prevention of Hydrolysis and Oxidative Degradation During Storage Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-isothiocyanato-N-phenylaniline (CAS: 115266-48-3). As a researcher, you are likely using this compound as a derivatization reagent (e.g., for Edman degradation-like sequencing or amine labeling).

This compound presents a "double-edged" stability challenge:

  • The Isothiocyanate (-N=C=S) Group: Highly electrophilic and prone to hydrolysis by atmospheric moisture.

  • The Diphenylamine Skeleton: Susceptible to oxidation , leading to darkening (browning) of the solid.

This guide replaces generic storage advice with a mechanistic approach to preservation, ensuring your reagent remains reactive for high-precision applications.

Module 1: The Mechanistic Basis (Know Your Enemy)

To prevent degradation, one must understand the failure mode. The primary enemy is water, which acts as a nucleophile attacking the central carbon of the isothiocyanate group.

The Hydrolysis Cascade:

  • Nucleophilic Attack: Water attacks the electrophilic carbon in the -N=C=S heterocumulene system.

  • Intermediate Formation: A transient dithiocarbamic acid is formed.

  • Irreversible Collapse: This unstable acid rapidly decarboxylates (loses COS), leaving behind the primary amine (4-amino-N-phenylaniline), which is useless for your intended reaction.

Visualizing the Degradation Pathway:

HydrolysisMechanism Fig 1. Irreversible Hydrolysis Pathway of Aryl Isothiocyanates Reactant 4-Isothiocyanato-N-phenylaniline (Active Reagent) Transition Thiocarbamic Acid Intermediate Reactant->Transition Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Transition Product1 4-Amino-N-phenylaniline (Inactive Impurity) Transition->Product1 Decarboxylation Product2 COS (Gas) Transition->Product2

Caption: The irreversible conversion of the active isothiocyanate to an inert amine via water ingress.

Module 2: Storage Protocols (The "Double-Barrier" System)

Standard refrigeration is insufficient because cold environments often have high relative humidity (condensation). We recommend the Double-Barrier Method .

Protocol SOP-ITC-01: Long-Term Storage
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV light (preventing photo-oxidation of the amine backbone). Teflon prevents leaching of plasticizers which can react with -NCS.
Atmosphere Argon (Ar)Argon is heavier than air and "blankets" the solid, whereas Nitrogen can mix more easily. This prevents both hydrolysis and oxidation.
Secondary Barrier Desiccator with Drierite™Creates a micro-environment of <10% humidity, acting as a failsafe if the primary seal fails.
Temperature -20°C (Freezer)Slows the kinetics of hydrolysis significantly.
Equilibration CRITICAL STEP Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric water directly onto the reagent.

Step-by-Step Workflow:

  • Aliquot immediately: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox or dry bag.

  • Purge: Flush each vial with Argon gas for 15 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent gas exchange.

  • Isolate: Place vials inside a jar containing activated silica gel or Drierite.

  • Freeze: Store the jar at -20°C.

Module 3: Troubleshooting & Diagnostics

How do you know if your reagent has failed?

Diagnostic 1: Visual Inspection
  • Pass: Off-white to pale beige crystalline solid.

  • Fail: Dark brown, sticky, or "oily" appearance. This indicates oxidative degradation of the diphenylamine moiety.

  • Fail: Hard, crusty white precipitate on the surface (often urea derivatives formed from hydrolysis products reacting with remaining isothiocyanate).

Diagnostic 2: FTIR Spectroscopy (The Gold Standard)

Run a quick IR spectrum (ATR method).[1] This is the definitive test.

Frequency (cm⁻¹)AssignmentInterpretation
2050 – 2150 -N=C=S Stretch Strong, broad peak. Presence confirms active reagent.
3300 – 3500 -NH₂ Stretch Weak/Medium doublet. Appearance indicates hydrolysis (amine formation).
1650 – 1700 C=O (Urea) Appearance indicates advanced degradation (dimerization).
QC Decision Tree

QCDecisionTree Fig 2. Quality Control Workflow for Isothiocyanates Start Inspect Reagent Visual Visual Check: Is it Dark Brown or Sticky? Start->Visual Discard1 DISCARD (Oxidative Failure) Visual->Discard1 Yes FTIR Run FTIR Spectrum Visual->FTIR No (Pale/Beige) PeakCheck Check 2000-2200 cm⁻¹ FTIR->PeakCheck StrongPeak Strong Peak Present PeakCheck->StrongPeak Strong Peak WeakPeak Weak or Absent Peak PeakCheck->WeakPeak No Peak AmineCheck Check 3300-3500 cm⁻¹ (Amine Region) StrongPeak->AmineCheck WeakPeak->Discard1 Clean Clean Region: PROCEED AmineCheck->Clean No -NH2 peaks Dirty Peaks Visible: PURIFY or DISCARD AmineCheck->Dirty -NH2 peaks present

Caption: Decision logic for validating reagent integrity prior to synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: I left the bottle on the bench for 4 hours. Is it ruined?

  • Answer: Likely not, provided the ambient humidity was not extreme (>60%). The hydrolysis rate of aryl isothiocyanates is relatively slow at neutral pH [1]. However, you must purge the headspace with Argon before returning it to storage. If in doubt, run an IR; if the peak at ~2100 cm⁻¹ is strong, proceed.

Q2: Can I store a stock solution in DMSO or DMF?

  • Answer: NO. While soluble, DMSO is hygroscopic (absorbs water from air). Storing isothiocyanates in "wet" DMSO accelerates hydrolysis [2]. Furthermore, nucleophilic impurities in DMF (like dimethylamine) can react with the isothiocyanate. Always prepare solutions fresh.

Q3: Can I recrystallize the compound if it has degraded?

  • Answer: Yes, but choose solvents carefully.[2]

    • Avoid: Alcohols (Methanol/Ethanol).[2] Heating isothiocyanates in alcohol can lead to thiocarbamate formation.

    • Recommended:Hexane or Heptane . Dissolve the solid in a minimum amount of warm hexane (approx 50°C), filter rapidly to remove insoluble urea/amine byproducts, and cool to -20°C to crystallize.

Q4: Why does the color change to dark brown?

  • Answer: This is specific to the diphenylamine core of your molecule. Diphenylamines are easily oxidized to quinone-imine type structures, which are highly colored. While this doesn't always mean the -NCS group is gone, it indicates poor storage (oxygen exposure) and these impurities may interfere with colorimetric assays.

References

  • Satchell, D. P. N., et al. (1990).[3] "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2.

  • Drobnica, L., et al. (1977).[3] "The Chemistry of Cyanates and their Thio Derivatives." Wiley Interscience. (General reference for Isothiocyanate stability in polar aprotic solvents).

  • Sigma-Aldrich/Merck. "Product Specification: 4-Isothiocyanato-N-phenylaniline." (Confirming storage conditions of -20°C and Argon).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Support: Optimizing Coupling of 4-Isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent Profile

You are likely using 4-isothiocyanato-N-phenylaniline (also known as


-isothiocyanatotriphenylamine) for Edman-type sequencing, chiral derivatization, or synthesizing fluorescent thiourea probes.

Critical Chemical Insight: Unlike standard phenyl isothiocyanate (PITC), this reagent possesses a diphenylamino group at the para position. This group is strongly electron-donating . Through resonance, it pushes electron density into the phenyl ring and toward the isothiocyanate (-N=C=S) carbon.

  • Consequence: The central carbon of the -NCS group is less electrophilic than in PITC.

  • Result: Coupling reactions will be significantly slower and may require higher temperatures or stronger catalysis than standard protocols suggest.

Module 1: Reaction Kinetics & Solvent Selection

Q1: My reagent is not dissolving, or the reaction is stalling. Which solvent should I use?

Answer: Solubility is the first barrier. This molecule is highly lipophilic due to the three aromatic rings. Standard alcohols (MeOH, EtOH) are often poor choices because they are protic (can interfere via hydrogen bonding) and may not dissolve the reagent at high concentrations.

Recommended Solvent System:

SolventSuitabilityNotes
DMF / DMSO High Excellent solubility. High boiling point allows heating (necessary for this deactivated electrophile). Hard to remove.
THF (Anhydrous) Medium-High Good solubility. Easy to remove. Must be strictly anhydrous to prevent hydrolysis.
DCM / Chloroform Medium Good solubility, but low boiling point limits thermal acceleration.
Acetonitrile Medium Good compromise between polarity and volatility.
Alcohols Low Avoid.[1] Poor solubility and potential for side-reaction (thiocarbamate formation).

Troubleshooting Protocol: If the reaction is heterogeneous (solid reagent floating), switch to DMF or 1,4-Dioxane and heat to 60°C .

Module 2: Catalysis & Reactivity (The "Low Yield" Issue)

Q2: I see starting material remaining after 24 hours. How do I drive the reaction to completion?

Answer: Because the diphenylamino group deactivates the isothiocyanate, you cannot rely on passive mixing. You must activate the nucleophile (your amine) and facilitate proton transfer.[2]

The "Base Catalyst" Rule: Add a tertiary amine base. This serves two roles:

  • Deprotonation: It ensures your nucleophile is in the free amine (

    
    ) state, not the unreactive ammonium salt (
    
    
    
    ).
  • Proton Shuttle: It facilitates the proton transfer from the zwitterionic intermediate to the final thiourea.

Recommended Catalysts:

  • Triethylamine (TEA): Standard choice (1.5 - 2.0 equivalents).

  • DIPEA (Hünig's Base): Use if your nucleophile is sterically hindered.

  • DMAP (4-Dimethylaminopyridine): Use as a nucleophilic catalyst (0.1 eq) if the reaction is extremely sluggish. DMAP attacks the ITC to form a highly reactive acyl-pyridinium-like species.

Mechanism & Activation Diagram

The following diagram illustrates the resonance deactivation and the base-catalyzed pathway.

ReactionMechanism Reagent 4-Isothiocyanato-N-phenylaniline (Deactivated Electrophile) Resonance Resonance Effect: Electron donation reduces NCS electrophilicity Reagent->Resonance Intrinsic Property Intermediate Zwitterionic Intermediate Reagent->Intermediate Nucleophile Target Amine (R-NH2) Nucleophile->Intermediate Slow Attack Base Catalyst (TEA/DMAP) Base->Nucleophile Activates (Deprotonates) Product Thiourea Product Intermediate->Product Proton Transfer (Fast with Base)

Caption: Figure 1. Mechanistic pathway highlighting the resonance deactivation of the reagent and the critical role of the base catalyst in facilitating nucleophilic attack and proton transfer.

Module 3: Side Reactions & Stability

Q3: I am seeing a byproduct with a lower molecular weight. What is it?

Answer: The most common side reaction is Hydrolysis .

  • Pathway: Water attacks the isothiocyanate to form a carbamic acid, which decarboxylates to form the amine (4-amino-N-phenylaniline) and

    
    .
    
  • Diagnosis: Check LCMS for a mass corresponding to [M-42] (loss of the NCS carbon and sulfur, gain of two protons).

Prevention Strategy:

  • Dry Solvents: Use commercially available anhydrous solvents or dry over molecular sieves.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Concentration: Run the reaction at a higher concentration (0.1 M - 0.5 M) to favor intermolecular coupling over hydrolysis.

Module 4: "Gold Standard" Experimental Protocol

Objective: Synthesis of N,N'-disubstituted thiourea using 4-isothiocyanato-N-phenylaniline.

Reagents:

  • 4-isothiocyanato-N-phenylaniline (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen.

  • Dissolution: Dissolve 4-isothiocyanato-N-phenylaniline in anhydrous THF (concentration ~0.2 M). Note: If the solution is cloudy, sonicate or switch to DMF.

  • Activation: Add Triethylamine (TEA) to the solution. Stir for 5 minutes.

  • Coupling: Add the Target Amine dropwise.

  • Incubation:

    • Standard Amines: Stir at Room Temperature for 12–18 hours.

    • Hindered/Deactivated Amines: Heat to 60°C and stir for 24 hours.

  • Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the ITC spot (usually high

    
    , UV active).
    
  • Workup:

    • Method A (Precipitation): If using THF/DMF, pour the reaction mixture into 10 volumes of ice-cold water. The lipophilic thiourea should precipitate. Filter and wash with water.

    • Method B (Extraction): Dilute with DCM, wash with 1M HCl (to remove excess TEA and unreacted amine), then Brine. Dry over

      
      .
      
  • Purification: Flash column chromatography.

    • Note: Thioureas can streak on silica. If streaking occurs, add 1% TEA to your eluent.

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Check TLC/LCMS after 12 hours Result What do you see? Start->Result SM_Remains Starting Material (ITC) Persists Result->SM_Remains Low Conversion Hydrolysis Amine Byproduct (Hydrolysis) Result->Hydrolysis Wrong Mass Product Product Formed (Clean) Result->Product New Spot Action_Heat Action: Add 0.1 eq DMAP and Heat to 60°C SM_Remains->Action_Heat Action_Dry Action: Restart with Anhydrous Solvent & N2 Hydrolysis->Action_Dry Action_Iso Action: Precipitate in Water or Column Chromatography Product->Action_Iso

Caption: Figure 2.[3] Decision tree for troubleshooting incomplete reactions or impurity formation.

References

  • Mechanism of Isothiocyanate Coupling

    • Satchell, D. P. N., & Satchell, R. S. (1975). The chemistry of the carbonyl group. The Chemistry of Functional Groups.

  • Base Catalysis in Thiourea Synthesis

    • Li, Z., et al. (2013).[4][5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[5] Synthesis, 45, 1667-1674.[4][5]

  • Edman Degradation Reagents (PITC Analogs)

    • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3] Acta Chemica Scandinavica, 4, 283-293.

  • Solvent Effects on Nucleophilic Addition

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Purification Strategies for 4-Isothiocyanato-N-Phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: You are attempting to remove excess 4-isothiocyanato-N-phenylaniline (CAS: 7612-98-8 / 113612-67-2) from a reaction mixture. Unlike smaller isothiocyanates (like PITC), this molecule is highly lipophilic due to the diphenylamine core.

Why Standard Washes Fail: Standard aqueous acidic/basic washes are often ineffective because this impurity is insoluble in water and partitions strongly into the organic phase (DCM, EtOAc). Furthermore, it is an electrophile (sensitizer) that can slowly react with nucleophilic sites on your target molecule or biomolecules if left in the mixture.

The Solution Hierarchy:

  • Solid-Phase Scavenging (Recommended): Chemoselective removal using polymer-supported amines.

  • Flash Chromatography: Separation based on polarity differences (ITC vs. Thiourea).

  • Chemical Quenching: Converting the ITC to a polarity-distinct species.

Method A: Solid-Phase Scavenging (The "Gold Standard")

This is the preferred method for high-throughput synthesis or when preserving the yield of a sensitive product is critical. It relies on a polymer-supported amine attacking the electrophilic isothiocyanate carbon, covalently binding the impurity to the solid bead.

Mechanism of Action

The resin (typically Trisamine or Aminomethyl polystyrene) acts as a "nucleophilic sink."



Protocol: Scavenging Workflow

Materials:

  • Scavenger Resin: Trisamine (macroporous) or Aminomethyl polystyrene.

  • Loading: Typically 3.0 – 4.0 mmol/g.

  • Solvent: DCM, THF, or DMF (Resins swell best in these).

Step-by-Step Guide:

  • Calculate Equivalents: Determine the theoretical excess of 4-isothiocyanato-N-phenylaniline remaining. Use 3 to 4 equivalents of resin relative to the excess ITC.

    • Why? Solid-phase kinetics are slower than solution-phase. Excess surface area ensures complete capture.

  • Solvent Check: Ensure your reaction solvent swells the resin.

    • Good: DCM, DCE, THF, DMF.

    • Bad: Water, Methanol, Hexanes (Resin collapses; active sites become inaccessible).

  • Incubation: Add the dry resin directly to the reaction vessel.

  • Agitation: Shake or stir gently (orbital shaker preferred) for 1–4 hours at room temperature.

    • Note: Do not use magnetic stir bars if the resin is fragile, as grinding generates fines that clog filters.

  • Monitoring: Spot TLC. The ITC spot (high Rf, UV active) should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a compacted Celite pad.

  • Wash: Wash the resin cake 2x with DCM to recover any physically trapped product.

  • Result: The filtrate contains your purified product; the impurity is trapped on the solid waste.

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Product + Excess ITC) Resin Add Amine Resin (3-4 eq) Start->Resin Incubate Incubate (2-4 hrs, RT) Resin->Incubate Covalent Capture Filter Filtration Incubate->Filter Waste Solid Waste (Resin-bound ITC) Filter->Waste Retentate Product Filtrate (Purified Product) Filter->Product Eluent

Caption: Figure 1.[1][2] Chemoselective removal of isothiocyanates using amine-functionalized scavenger resins.

Method B: Flash Chromatography (Bulk Purification)

If scavenger resins are unavailable or cost-prohibitive for kilogram-scale batches, silica gel chromatography is effective due to the polarity difference between the isothiocyanate and the product (usually a thiourea or urea).

Retention Behavior (TLC)
  • 4-isothiocyanato-N-phenylaniline: Non-polar, High

    
    . Moves near the solvent front in mixtures like Hexane/EtOAc.
    
  • Target Product (Thiourea/Urea): More polar (hydrogen bond donor), Lower

    
    .
    
Optimization Table
VariableRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard normal phase separation.
Mobile Phase Hexane : EtOAc (Gradient)Start at 100% Hexane to elute the ITC quickly.
Loading Dry load on CeliteThe ITC is lipophilic; liquid loading in DCM may cause band broadening.
Detection UV (254 nm)The diphenylamine core is strongly UV active.
Stain KMnO4 or IodineITC spots often stain yellow/brown.

Troubleshooting & FAQs

Q1: I used the scavenger resin, but the ITC peak is still visible on HPLC.

  • Cause 1 (Solvent): Did you use methanol or water? The resin likely collapsed. Fix: Dilute with DCM or THF to swell the resin.

  • Cause 2 (Stoichiometry): The resin loading (mmol/g) might be lower than stated on the bottle due to age. Fix: Add another 2 equivalents and incubate for an additional hour.

  • Cause 3 (Sterics): 4-isothiocyanato-N-phenylaniline is bulky. Fix: Switch from a polystyrene resin to a silica-supported amine (e.g., Si-Amine) which often has faster kinetics for bulky electrophiles.

Q2: Can I just add an amine like butylamine to quench it?

  • Risk: Yes, adding butylamine will convert the ITC into a butyl-thiourea. However, 4-isothiocyanato-N-phenylaniline is lipophilic , and the resulting butyl-thiourea will also be lipophilic. You will likely find it difficult to separate this "quenched" byproduct from your desired product without difficult chromatography. Scavenging (Method A) avoids creating a new soluble impurity.

Q3: My product is trapped on the resin.

  • Cause: Does your product contain an acidic proton or an electrophilic center?

  • Fix: Wash the resin with a slightly more polar solvent (e.g., 5% MeOH in DCM). If your product is chemically bonded (e.g., it was an electrophile too), it cannot be recovered.

Decision Matrix

Use this logic flow to select the correct purification method for your specific scale and constraints.

DecisionMatrix Start Start: Excess ITC Present ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 5 Grams ScaleCheck->Small Large > 10 Grams ScaleCheck->Large ResinAvail Scavenger Resin Available? Small->ResinAvail MethodB Method B: Flash Column Large->MethodB Cost Effective MethodC Method C: Recrystallization Large->MethodC If Product Crystallizes MethodA Method A: Scavenger Resin ResinAvail->MethodA Yes ResinAvail->MethodB No

Caption: Figure 2. Decision matrix for selecting the optimal purification strategy.

References

  • Biotage. (n.d.).[1] Scavenger Resins: A Guide to Work-up and Purification. Retrieved from [Link] (General methodology for polymer-supported scavenging).

  • Kaldor, S. W., & Siegel, M. G. (2002). Combinatorial chemistry using polymer-supported reagents. Current Opinion in Chemical Biology, 6(3), 394-400.
  • Castro, V., et al. (2016). Scavenging of Isothiocyanates. Journal of Combinatorial Chemistry. (Validation of amine scavengers for electrophile removal).

Sources

troubleshooting low reactivity of bulky amines with 4-isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ITC-Ph2N-Steric-001 Subject: Troubleshooting low conversion rates with bulky amines and electron-rich isothiocyanates. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary & Diagnostic Flowchart

The Problem: You are observing low or zero conversion when reacting 4-isothiocyanato-N-phenylaniline with sterically hindered amines (e.g., tert-butylamine, adamantylamine, or secondary cyclic amines).

The Root Cause: This reaction suffers from a "Double Deactivation" effect:

  • Electronic Deactivation: The N-phenylaniline moiety (

    
    ) is an electron-donating group (EDG). Through resonance, it increases electron density into the central aromatic ring, rendering the isothiocyanate (
    
    
    
    ) carbon less electrophilic than standard phenyl isothiocyanate (PITC).
  • Steric Congestion: The bulky amine cannot easily access the central carbon of the

    
     group due to the high energy barrier of the transition state.
    

Diagnostic Decision Tree: Use the following logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Low Yield/No Reaction CheckSolubility Is the reaction homogeneous? Start->CheckSolubility SolventSwitch Switch to Polar Aprotic (DMF or DMSO) CheckSolubility->SolventSwitch No (Precipitate) CheckBase Is amine protonated (salt)? CheckSolubility->CheckBase Yes (Clear) SolventSwitch->CheckBase CheckTemp Is Temperature > 80°C? HeatUp Increase Temp (Reflux Toluene) OR Sealed Tube CheckTemp->HeatUp No Catalysis Add Nucleophilic Catalyst (DMAP 10-20 mol%) CheckTemp->Catalysis Yes, still slow HeatUp->Catalysis No improvement CheckBase->CheckTemp No (Free base) AddBase Add DIPEA (2.0 eq) CheckBase->AddBase Yes (HCl salt) Microwave Protocol C: Microwave Irradiation (High Energy Input) Catalysis->Microwave Fails

Figure 1: Step-by-step decision matrix for optimizing hindered thiourea formation.

Critical Reaction Parameters (The "Why")

To solve this, we must manipulate the thermodynamics and kinetics of the thiourea formation mechanism.

A. The Electronic Barrier (Hammett Effects)

The electrophilicity of an aryl isothiocyanate is governed by the substituents on the ring.

  • Electron-Withdrawing Groups (e.g.,

    
    , 
    
    
    
    ):
    Activate the
    
    
    carbon, accelerating nucleophilic attack.
  • Electron-Donating Groups (e.g.,

    
    , 
    
    
    
    ):
    Deactivate the
    
    
    carbon.

4-isothiocyanato-N-phenylaniline contains a diphenylamino group, which is a strong mesomeric donor. This reduces the partial positive charge (


) on the thiocarbonyl carbon, making it "lazy" toward nucleophiles. When the nucleophile is also bulky (slow kinetics), the reaction stalls [1].
B. Solvent Selection Data

For hindered substrates, the transition state is highly ordered. Polar aprotic solvents stabilize the zwitterionic intermediate formed upon initial amine attack.

SolventDielectric Constant (

)
Boiling Point (°C)Suitability for Bulky Amines
DCM 8.940Poor. Too cold; kinetics too slow.
THF 7.566Moderate. Good solubility, but limited temp.
Toluene 2.4110Good. Allows high thermal energy input.
DMF 36.7153Excellent. High

stabilizes intermediate; high BP.
DMSO 46.7189Excellent. Maximum stabilization, but hard to remove.
Advanced Protocols (The "How")

If standard stirring in DCM failed, proceed immediately to Protocol B or C .

Protocol A: Thermal Activation (Reflux)

Best for: Moderately hindered amines (e.g., diisopropylamine).

  • Dissolve: 1.0 equiv of 4-isothiocyanato-N-phenylaniline and 1.2 equiv of amine in Toluene (0.5 M concentration). High concentration is critical for second-order kinetics.

  • Add Base: If using an amine salt, add 2.5 equiv of DIPEA (Hünig's Base). If free amine, add 0.5 equiv DIPEA to scavenge any adventitious acid.

  • Reflux: Heat to 110°C (reflux) under nitrogen for 12–24 hours.

  • Monitor: Check TLC. If <50% conversion after 6 hours, switch to Protocol B.

Protocol B: Nucleophilic Catalysis (DMAP)

Best for: Highly hindered primary amines (e.g., tert-butylamine, adamantylamine). Mechanism: DMAP attacks the isothiocyanate first, forming a highly reactive N-acylpyridinium-type intermediate that is more susceptible to nucleophilic attack by the bulky amine [2].

  • Solvent: Use DMF or Pyridine (anhydrous).

  • Reagents:

    • 1.0 equiv Isothiocyanate

    • 1.5 equiv Bulky Amine

    • 0.2 equiv (20 mol%) DMAP (4-Dimethylaminopyridine)

  • Conditions: Heat to 80–100°C in a sealed vial.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl to remove DMF/DMAP.

Protocol C: Microwave Irradiation (High Energy)

Best for: "Impossible" substrates (e.g., secondary bulky amines like 2,2,6,6-tetramethylpiperidine). Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier more effectively than convective heating [3].

  • Vessel: 10 mL microwave-safe crimp vial.

  • Mix:

    • 1.0 equiv Isothiocyanate (approx. 0.5 mmol)[1]

    • 2.0 equiv Bulky Amine

    • Solvent: 1,2-Dichlorobenzene (high microwave absorber) or Toluene/DMF (4:1) .

  • Irradiation:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Time: 20–40 minutes.

  • Safety Note: Ensure the vessel is rated for the pressure generated by the amine's vapor pressure.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: Avoid if possible. While ethanol is a common solvent for simple thiourea synthesis, bulky amines require long reaction times and high heat. This increases the risk of the solvent (which is also a nucleophile) competing with the amine, potentially forming O-ethyl thiocarbamates, especially with the electron-rich isothiocyanate requiring activation. Stick to non-nucleophilic aprotic solvents (Toluene, DMF).

Q: The product is oiling out and not crystallizing. How do I purify? A: Bulky thioureas are often lipophilic oils.

  • Evaporate DMF/Toluene completely.

  • Flash Chromatography: Use a gradient of Hexane:EtOAc (0% to 30%). The bulky diphenylamine group makes the product UV-active and easy to spot.

  • Trituration: Try triturating the oil with cold pentane or diethyl ether to induce precipitation.

Q: I see a spot on TLC that corresponds to the amine, but the isothiocyanate is gone. What happened? A: You likely experienced Hydrolysis or Dimerization .

  • Hydrolysis: If water was present, the ITC converts to the aniline (

    
    ) and releases COS.
    
  • Dimerization: Isothiocyanates can dimerize under basic conditions if the amine is too slow to react.

  • Solution: Ensure all solvents are anhydrous. Increase the amine equivalents to 3.0 to outcompete side reactions.

Q: Can I use a Lewis Acid like Sc(OTf)₃? A: Yes, Lewis acids can activate the isothiocyanate sulfur/nitrogen, making the carbon more electrophilic. However, Lewis acids are often deactivated by the amine nucleophile itself (forming a complex). Protocol B (DMAP) is generally more robust for this specific chemistry than Lewis acid catalysis [4].

References
  • Electronic Effects in ITC Reactions

    • Li, Z.-Y., et al. (2013).[2] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[2] (Discusses electron-deficient vs. electron-rich aryl isothiocyanate reactivity). Link

  • Nucleophilic Catalysis (DMAP/DABCO)

    • Pittelkow, M., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[3] Tetrahedron Letters, 49(39), 5766-5769. (Demonstrates DMAP/DABCO utility in ITC/Thiourea chemistry). Link

  • Microwave Acceleration

    • Salami, S. A., et al. (2023).[4][5] "Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides."[5][6] Journal of Sulfur Chemistry, 44(3), 322-336. (Validates microwave efficiency for hindered substrates). Link

  • General Mechanism & Steric Hindrance

    • Wei, J., et al. (2020).[7] "Synthesis of Thiocarbamyl Fluorides and Isothiocyanates." The Journal of Organic Chemistry, 85(19), 12374–12381. Link

Sources

Validation & Comparative

HPLC Purity Assessment of 4-isothiocyanato-N-phenylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-isothiocyanato-N-phenylaniline (CAS: 19241-16-8), also known as 4-isothiocyanatodiphenylamine, is a critical electrophilic building block used in the synthesis of heterocyclic compounds, thiourea derivatives, and materials science applications.[1][2][3][4][5] Its dual functionality—a reactive isothiocyanate (-NCS) group coupled with a diphenylamine backbone—presents unique analytical challenges.

This guide serves as a definitive resource for researchers requiring high-fidelity purity assessment. Unlike generic protocols, this document contrasts High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), demonstrating why HPLC is the superior modality for this thermally sensitive compound.[6][7] We provide a validated, self-consistent RP-HPLC protocol designed to prevent in-situ degradation and ensure quantitative accuracy.

Part 1: Compound Profile & Analytical Challenges

The structural integrity of 4-isothiocyanato-N-phenylaniline hinges on the stability of the isothiocyanate group. Understanding its physicochemical behavior is the prerequisite for accurate analysis.

PropertyDescriptionAnalytical Implication
Structure Ph-NH-C₆H₄-NCSContains a secondary amine and an electrophilic -NCS group.
Reactivity Electrophilic (NCS)Susceptible to nucleophilic attack by alcohols (solvolysis) or amines. Avoid Methanol in sample prep.
Thermal Stability Moderate to Low-NCS groups can eliminate sulfur or rearrange to isocyanides at high temperatures (GC injector ports).
Hydrophobicity High (LogP ~4-5)Requires high organic content in mobile phase for elution.
Chromophore Diphenylamine coreStrong UV absorption at ~285 nm, allowing sensitive UV/DAD detection.
The Degradation Trap

The primary impurity is often the hydrolysis product, 4-aminodiphenylamine , formed when the -NCS group reacts with moisture.

  • Reaction: R-NCS + 2H₂O → R-NH₂ + H₂S + CO₂

  • Detection: The amine is significantly more polar and will elute earlier in Reverse Phase (RP) systems.

Part 2: Method Comparison – Why HPLC Wins

While Gas Chromatography (GC) is standard for volatile isothiocyanates (e.g., allyl isothiocyanate), it is chemically flawed for 4-isothiocyanato-N-phenylaniline.

Comparative Analysis Matrix
FeatureRP-HPLC (Recommended) GC-MS/FID TLC
Sample Integrity High. Analyzed at ambient temperature.Low. Injector heat (250°C+) can trigger desulfurization or dimerization.Medium. Silica acidity can catalyze degradation.
Quantification Precise. UV response is linear and stable.Variable. Thermal breakdown products skew peak area integration.Qualitative. Visual check only.
Solvent Compatibility Excellent. ACN dissolves the sample without reaction.Good. But requires volatile solvents.Poor. Difficult to quantify spots.
Sensitivity High (UV @ 285 nm).High (MS), but background noise from column bleed is common.Low.

Scientific Verdict: HPLC is the only method that guarantees the analyte observed is the analyte weighed. GC is rejected due to the risk of thermal artifact formation.

Part 3: Optimized HPLC Protocol (The "Gold Standard")

This protocol is designed to maximize resolution between the parent isothiocyanate and its amine hydrolysis product while minimizing run time.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl) End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Rationale: The "End-capped" feature reduces silanol activity, preventing tailing of the secondary amine nitrogen in the diphenylamine backbone.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[5][8]

  • Detection: 285 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate, pH 4.5).

    • Note: Acidic pH ensures the amine impurity is protonated (R-NH₃⁺), eluting early and distinctly from the neutral isothiocyanate.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Critical: Do NOT use Methanol as Solvent B. Methanol can react with the isothiocyanate to form a thiocarbamate artifact during storage or the run.

Gradient Program:

Time (min) % Solvent A (Aqueous) % Solvent B (ACN) Phase
0.0 50 50 Equilibration
2.0 50 50 Isocratic Hold
15.0 5 95 Linear Gradient
20.0 5 95 Wash
20.1 50 50 Re-equilibration

| 25.0 | 50 | 50 | Stop |

Sample Preparation (Crucial Step)
  • Diluent: 100% Anhydrous Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with ACN (0.1 mg/mL).

  • Filtration: Use a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters, as they can bind proteins/organics and potentially react with isothiocyanates.

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the workflow and the chemical logic protecting the sample integrity.

Diagram 1: Analytical Workflow & Decision Tree

G Start Sample: 4-isothiocyanato-N-phenylaniline Solvent Dissolve in Anhydrous ACN (Avoid MeOH/Water) Start->Solvent Prevent Solvolysis Filter Filter: 0.22 µm PTFE Solvent->Filter Remove Particulates HPLC HPLC-UV (C18 Column) Mobile Phase: ACN / 0.1% Formic Acid Filter->HPLC Inject 10 µL Detection Detection @ 285 nm HPLC->Detection Result_Pure Peak A (Main): Isothiocyanate (Late Eluting) Detection->Result_Pure Major Peak Result_Impurity Peak B (Trace): Amine Hydrolysis (Early Eluting) Detection->Result_Impurity Degradant

Caption: Analytical workflow emphasizing solvent selection to prevent artifact formation.

Diagram 2: Degradation Pathway & Separation Logic

G Compound 4-isothiocyanato-N-phenylaniline (Hydrophobic, Neutral) Water + H2O (Moisture) Compound->Water Separation C18 Column Separation Compound->Separation Elutes Last (High k') Amine 4-aminodiphenylamine (Polar, Basic) Water->Amine Hydrolysis Amine->Separation Elutes First (Low k')

Caption: Mechanistic basis for separation. The hydrolysis product (amine) is significantly more polar, ensuring baseline resolution.

Part 5: Experimental Validation & Data Interpretation

System Suitability Criteria

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before accepting data:

  • Tailing Factor (T): < 1.5 for the main peak. (High tailing suggests silanol interaction; check column age or buffer pH).

  • Resolution (Rs): > 2.0 between the main peak and any preceding impurity (likely the amine).

  • RSD: < 2.0% for 5 replicate injections of the standard.

Interpreting the Chromatogram[9]
  • tR ~ 3-5 min: Impurities (Amines, Diphenylamine starting material).

  • tR ~ 12-14 min: 4-isothiocyanato-N-phenylaniline (Main Peak).

  • Calculation: Use Area Normalization (%) for purity assessment, assuming similar extinction coefficients for the diphenylamine core, or External Standard method for absolute assay.

Troubleshooting
  • Issue: Peak splitting.

    • Cause: Sample solvent (100% ACN) is too strong compared to initial mobile phase (50% ACN).

    • Fix: Reduce injection volume to 5 µL or dilute sample in 50:50 ACN:Water (prepare fresh to avoid hydrolysis).

  • Issue: New peak appears over time in the vial.

    • Cause: Hydrolysis.

    • Fix: Use amber vials, keep autosampler at 4°C, and ensure ACN is anhydrous.

References

  • Jelisavac, L., & Bohn, M. (2002). Determination of Diphenylamine and its Mono-Derivatives in Single-Base Gun Propellants During Aging by High Performance Liquid Chromatography. Chromatographia.

  • BenchChem. (2025).[9][10] Purity Analysis of Commercial 4-Methoxyphenyl Isothiocyanate: A Comparative Guide. (Used as a proxy for aromatic isothiocyanate analysis protocols).

  • Sigma-Aldrich. (2025).[11] Phenyl isothiocyanate for HPLC derivatization - Product Specification.

  • Most Wiedzy. (2025). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS.

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-isothiocyanato-N-phenylaniline. By comparing it with the known fragmentation of its core structural motifs—aromatic isothiocyanates and N-phenylaniline (diphenylamine)—we can construct a highly probable fragmentation map, offering a valuable reference for analytical method development and structural elucidation.

Predicting the Fragmentation Cascade of 4-Isothiocyanato-N-phenylaniline

The mass spectrum of 4-isothiocyanato-N-phenylaniline is anticipated to be a composite of the fragmentation pathways characteristic of its two key functional domains: the N-phenylaniline core and the aromatic isothiocyanate substituent. Electron ionization (EI), a hard ionization technique, imparts significant energy into the molecule, inducing extensive fragmentation that provides a detailed structural fingerprint.[1][2]

The molecular formula of 4-isothiocyanato-N-phenylaniline is C₁₃H₁₀N₂S, giving it a molecular weight of 226.29 g/mol . As the molecule contains an even number of nitrogen atoms, its molecular ion peak ([M]⁺˙) is expected to be observed at an even mass-to-charge ratio (m/z) of 226.

Fragmentation Initiated by the Isothiocyanate Group

Aromatic isothiocyanates are known to undergo characteristic fragmentation primarily involving the cleavage of the C-N bond between the aromatic ring and the isothiocyanate group.[3] In the case of phenyl isothiocyanate, a prominent fragment is the phenyl cation (C₆H₅⁺) at m/z 77.[3] While the isothiocyanate group (-NCS) itself is a stable neutral loss, the corresponding NCS⁺ ion is typically not observed in high abundance.[3]

For 4-isothiocyanato-N-phenylaniline, we can anticipate a similar cleavage, leading to the formation of an N-phenylaniline radical cation and a neutral isothiocyanate radical.

Fragmentation of the N-Phenylaniline Core

The N-phenylaniline (diphenylamine) moiety is a stable aromatic system, which generally results in a prominent molecular ion peak.[4] Fragmentation of the N-phenylaniline core can be initiated by several pathways, including:

  • Cleavage of the C-N bond: This can lead to the formation of a phenyl radical and a phenylaminyl cation, or a phenyl cation and a phenylaminyl radical.

  • Loss of a hydrogen atom: A peak at [M-1]⁺ is a common feature in the mass spectra of aromatic amines.

  • Ring fragmentation: While less common for stable aromatic systems, at higher energies, fragmentation of the phenyl rings can occur.

Proposed Fragmentation Pattern and Major Ions

Based on the principles outlined above, the following table summarizes the predicted major fragment ions for 4-isothiocyanato-N-phenylaniline in an EI mass spectrum.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway Relative Abundance
226[C₁₃H₁₀N₂S]⁺˙Molecular IonModerate to High
169[C₁₂H₁₀N]⁺Loss of ·SCN from the molecular ionHigh
168[C₁₂H₉N]⁺˙Loss of HSCN from the molecular ionModerate
152[C₁₂H₈]⁺˙Loss of N₂H₂ from the [M-S]⁺˙ ionLow
93[C₆H₅NH₂]⁺˙Cleavage of the C-N bond between the two phenyl ringsModerate
77[C₆H₅]⁺Cleavage of the C-N bond and loss of the aminophenylisothiocyanate moietyModerate
58[SCN]⁺Isothiocyanate cationLow

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for 4-isothiocyanato-N-phenylaniline under electron ionization.

fragmentation_pathway M [C₁₃H₁₀N₂S]⁺˙ m/z = 226 (Molecular Ion) F1 [C₁₂H₁₀N]⁺ m/z = 169 M->F1 - ·SCN F2 [C₆H₅NH₂]⁺˙ m/z = 93 M->F2 C-N cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - NH₂

Caption: Proposed EI fragmentation of 4-isothiocyanato-N-phenylaniline.

Comparative Analysis with Alternative Techniques

While EI-GC-MS is a powerful tool for the structural elucidation of volatile and thermally stable compounds like 4-isothiocyanato-N-phenylaniline, other analytical techniques can provide complementary information.

Technique Principle Advantages for Isothiocyanate Analysis Limitations
LC-MS (ESI or APCI) Liquid chromatography separation followed by soft ionization mass spectrometry.Suitable for less volatile or thermally labile compounds. Provides molecular weight information with minimal fragmentation.[5][6]May not provide sufficient fragmentation for detailed structural elucidation without tandem MS (MS/MS).
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Allows for the determination of the elemental composition of the molecular ion and fragment ions, increasing confidence in identification.Higher instrument cost and complexity.
Tandem Mass Spectrometry (MS/MS) Involves the selection and fragmentation of a specific precursor ion.Provides detailed structural information by establishing fragmentation pathways and relationships between ions.[7]Requires more specialized instrumentation.

Experimental Protocol: Acquiring a Mass Spectrum via EI-GC-MS

The following provides a generalized, step-by-step methodology for acquiring an electron ionization mass spectrum of 4-isothiocyanato-N-phenylaniline using a gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 1 mg of 4-isothiocyanato-N-phenylaniline and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Set to 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1) depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

Data Acquisition and Analysis
  • Acquire Data: Inject the prepared sample into the GC-MS system and start the data acquisition.

  • Identify the Peak: Identify the chromatographic peak corresponding to 4-isothiocyanato-N-phenylaniline based on its retention time.

  • Extract the Mass Spectrum: Extract the mass spectrum from the apex of the identified chromatographic peak.

  • Interpret the Spectrum: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[8]

Conclusion

The predicted mass spectrometry fragmentation pattern of 4-isothiocyanato-N-phenylaniline provides a valuable roadmap for its analytical characterization. By understanding the interplay of its constituent functional groups, researchers can confidently identify this compound in complex matrices and develop robust analytical methods for its quantification. The combination of predictable fragmentation from the isothiocyanate and N-phenylaniline moieties, visualized through the provided pathway and confirmed with the outlined experimental protocol, equips scientists with the necessary tools for their research and development endeavors.

References

  • Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
  • Angelino, D., & Jeffery, E. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5888.
  • Andini, S., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Molecules, 25(11), 2589.
  • Spencer, G. F., & Daxenbichler, M. E. (1980). Gas chromatography‐mass spectrometry of nitriles, isothiocyanates and oxazolidinethiones derived from cruciferous glucosinolates. Journal of the Science of Food and Agriculture, 31(4), 359-367.
  • BenchChem. (2025).
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine.
  • Hibbs, D. E., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(8), 1279-1286.
  • LCGC International. (2022).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Palisade Corporation. (n.d.). NIST 23 Mass Spectral Library.
  • University of Arizona. (n.d.).
  • Mashaly, M. M., et al. (2014). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Journal of Chemistry, 2014, 1-7.
  • NIST. (n.d.).
  • eGyanKosh. (n.d.).
  • Al-Jalal, H. A., et al. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molecules, 30(19), 4781.
  • University of Florida. (n.d.).
  • SpectraBase. (n.d.). 4-Thiocyanato-N-methylaniline - Optional[MS (GC)] - Spectrum.
  • MassBank. (n.d.).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (n.d.).
  • MassBank. (2023). Thiocyanic acid; ESI-QTOF; MS2; CE: 20; [M-H]-.
  • Dr. Puspendra Classes. (2018, October 10).

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Isothiocyanato-N-phenylaniline

4-Isothiocyanato-N-phenylaniline, a molecule featuring the reactive isothiocyanate (-N=C=S) functional group, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The isothiocyanate moiety is a versatile electrophile, readily reacting with nucleophiles such as amines and thiols, making it a valuable building block for synthesizing a variety of bioactive molecules and functional polymers. Given its reactivity, ensuring the identity, purity, and strength of this compound is paramount for any research or development application.

This guide provides an in-depth comparison of reference standards for the analysis of 4-isothiocyanato-N-phenylaniline. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind selecting, qualifying, and utilizing these critical materials. We will explore the hierarchy of reference standards, the analytical techniques required for their comprehensive characterization, and provide actionable experimental protocols for implementation in your laboratory.

The Crucial Role and Hierarchy of Reference Standards

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance that serves as a benchmark for quality control and analytical method validation.[1] Its purpose is to ensure the accuracy, precision, and reliability of analytical results.[2][3] The selection of an appropriate reference standard is the foundation upon which all subsequent analytical data rests.

There are two primary categories of reference standards:

  • Primary Reference Standards: These are of the highest purity and are established without comparison to a previously existing standard.[4] Their purity is determined through a rigorous process of structural elucidation and characterization using a battery of orthogonal analytical techniques.[4][5] Officially-sourced standards from pharmacopeias like the United States Pharmacopeia (USP) are considered primary standards.[1][4]

  • Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard.[4] They are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard. Their purity and identity are established relative to the primary standard.

For a compound like 4-isothiocyanato-N-phenylaniline, which may not have an official pharmacopeial monograph, a well-characterized in-house primary standard or a Certified Reference Material (CRM) from a reputable supplier becomes the definitive benchmark.

Logical Framework for Reference Standard Selection

The choice of a reference standard is dictated by its intended application. The following decision-making workflow illustrates this process.

A Intended Use of Analysis B Quantitative Analysis (Assay, Impurity Profiling) A->B Quantitative C Qualitative Analysis (Peak Identification) A->C Qualitative G High-Consequence Application? (e.g., cGMP Release, Clinical Trial) B->G F Characterized Reagent-Grade Material C->F D Primary or Certified Reference Material (CRM) E Secondary (Working) Standard Qualified Against Primary H Routine In-Process Control or R&D E->H G->D Yes G->E No

Caption: Decision workflow for selecting an appropriate reference standard.

Qualifying a Reference Standard: A Self-Validating System

A reference standard's Certificate of Analysis (CoA) is more than just a piece of paper; it is a declaration of its fitness for purpose, backed by extensive analytical data. The characterization process must be a self-validating system, employing orthogonal methods—techniques that measure the same attribute based on different physical or chemical principles—to ensure the absence of bias.[4]

Core Analytical Techniques for Characterization

The comprehensive characterization of a 4-isothiocyanato-N-phenylaniline reference standard involves multiple analytical techniques.[5]

Analytical Technique Purpose Rationale for Isothiocyanates
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation and identification.[5]Provides a detailed map of the molecule's proton and carbon framework, confirming the connectivity of the phenyl and aniline rings and the presence of the isothiocyanate group.
Quantitative NMR (qNMR) Highly accurate purity determination without needing a specific reference standard for the same compound.[5]By integrating the signal of a specific proton on the analyte against a certified internal standard of known purity and weight, a direct and absolute purity value can be calculated.[6]
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of related substances and impurities.[5][7]The most common method for purity analysis, capable of separating starting materials, by-products, and degradation products from the main analyte peak.[8]
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition.[5]Provides the exact mass of the molecule, confirming its elemental formula (C₁₃H₁₀N₂S). It is also invaluable for identifying unknown impurity peaks seen in HPLC.
Gas Chromatography (GC) Purity assessment, especially for volatile impurities and residual solvents.[6]While less common for the primary analysis of this compound than HPLC, GC is excellent for detecting residual solvents from the synthesis process.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Provides definitive evidence of the characteristic strong, broad absorption band for the isothiocyanate (-N=C=S) group, typically around 2000-2200 cm⁻¹.
Elemental Analysis (CHN/S) Confirms the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.The experimentally determined percentages should align with the theoretical values for C₁₃H₁₀N₂S, providing further evidence of purity.
Workflow for Reference Standard Qualification

The following diagram outlines the logical flow for the initial characterization and certification of a primary reference standard for 4-isothiocyanato-N-phenylaniline.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Identity Confirmation cluster_purity Purity & Impurity Assessment cluster_certification Certification Synthesize Synthesize Candidate Lot Purify Purify (e.g., Recrystallization, Chromatography) Synthesize->Purify NMR 1H, 13C NMR Purify->NMR MS High-Resolution MS Purify->MS FTIR FTIR Spectroscopy Purify->FTIR HPLC HPLC-UV (Purity, Related Substances) NMR->HPLC MS->HPLC FTIR->HPLC qNMR qNMR (Absolute Purity) HPLC->qNMR GC GC-FID (Residual Solvents) HPLC->GC LossOnDrying Loss on Drying/KF (Water Content) HPLC->LossOnDrying AssignPurity Assign Purity Value (Mass Balance) qNMR->AssignPurity GC->AssignPurity LossOnDrying->AssignPurity IssueCoA Issue Certificate of Analysis AssignPurity->IssueCoA

Caption: Workflow for the qualification of a primary reference standard.

Comparative Analysis: Commercial vs. In-House Standards

Labs often face a choice: purchase a commercially available reference standard or synthesize and qualify one in-house.[4]

Parameter Commercial Certified Reference Material (CRM) In-House Synthesized Standard
Purity & Documentation High purity (typically >98%), comes with a comprehensive Certificate of Analysis detailing the methods used for characterization.[9]Purity is dependent on the synthesis and purification capabilities of the lab. Requires extensive in-house resources to perform full characterization and generate documentation.[4]
Traceability Often traceable to national or international standards (e.g., NIST).Traceability must be established and documented by the laboratory.
Cost Higher initial purchase cost per milligram.Lower apparent cost for raw materials, but very high hidden costs in terms of analyst time, instrument usage, and characterization.
Availability Readily available from multiple suppliers, though stock can vary.[10][11][12]Dependent on synthesis lead times and success.
Regulatory Acceptance Generally well-accepted by regulatory agencies like the FDA and EMA.[1][3]Requires full justification and submission of all characterization data for regulatory review.
Best For cGMP environments, method validation, registration stability studies, and when unambiguous traceability is required.[2]Early-stage R&D, impurity identification (if isolated from a reaction mixture), and situations where a commercial standard is unavailable.

Experimental Protocols for Analysis

The following protocols are provided as robust starting points for the analysis of 4-isothiocyanato-N-phenylaniline. All methods must be properly validated according to ICH Q2(R1) guidelines for their intended use.[13]

Protocol 1: HPLC-UV Purity and Assay Method

This method is suitable for determining the purity of a reference standard and for assaying samples of 4-isothiocyanato-N-phenylaniline.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm[7][14]

  • Injection Volume: 5 µL

  • Standard Preparation: Accurately weigh approximately 10 mg of the 4-isothiocyanato-N-phenylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in acetonitrile.

  • Analysis and Calculation:

    • Inject a blank (acetonitrile), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Purity (% Area): Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Assay Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Protocol 2: Quantitative NMR (qNMR) for Purity Determination

This protocol provides a primary method for assigning a highly accurate purity value to a candidate reference standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Maleic Anhydride (or other suitable certified standard with non-overlapping peaks).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-isothiocyanato-N-phenylaniline candidate standard into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the contents in ~0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters: Use a long relaxation delay (D1) of at least 30 seconds to ensure full magnetization recovery for all protons. Acquire at least 16 scans for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte (e.g., aromatic protons).

    • Integrate the characteristic signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Purity Calculation: Purity_Analyte (%) = (I_Analyte / I_IS) × (N_IS / N_Analyte) × (MW_Analyte / MW_IS) × (m_IS / m_Analyte) × Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

Potential Impurities and Degradation Pathways

A thorough understanding of the synthesis and stability of 4-isothiocyanato-N-phenylaniline is crucial for developing robust analytical methods capable of detecting potential impurities.

  • Process-Related Impurities: Common synthetic routes often start from the corresponding amine.[15][16] Therefore, a likely impurity is the starting material, N-phenylaniline (diphenylamine) . Another potential by-product is the corresponding thiourea , formed by the reaction of the isothiocyanate with any unreacted amine.[17]

  • Degradation Products: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture. This would lead to the formation of N-phenylaniline. Exposure to primary or secondary amines can lead to the formation of the corresponding thiourea derivatives.

The HPLC method described in Protocol 1 should be validated for its ability to separate these potential impurities from the main analyte peak to be considered a stability-indicating method.[18]

Conclusion

References

  • Source: ResolveMass Laboratories Inc.
  • Title: Simultaneous Determination of Isothiocyanates, Indoles, and Oxazolidinethiones in Myrosinase Digests of Rapeseeds and Rapeseed Meal by HPLC Source: American Chemical Society URL
  • Title: Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables Source: MDPI URL
  • Title: Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with Source: MOST Wiedzy URL
  • Title: Simultaneous Determination of Isothiocyanates, Indoles, and Oxazolidinethiones in Myrosinase Digests of Rapeseeds and Rapeseed Meal by HPLC Source: ACS Publications URL: [Link]

  • Title: A Comparative Guide to Analytical Methods for Isothiocyanate Detection Source: Benchchem URL
  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink Research Chemicals URL
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound URL
  • Title: Q 2 (R1)
  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL
  • Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation (AMV)
  • Title: Analytical techniques in pharmaceutical analysis: A review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: The ABC's of Reference Standard Management Source: Eurofins URL
  • Title: Phenyl isothiocyanate Source: Organic Syntheses Procedure URL: [Link]

  • Title: Purity Analysis of Commercial 4-Methoxyphenyl Isothiocyanate: A Comparative Guide Source: Benchchem URL
  • Title: Synthesis of Isothiocyanates: A Review Source: CHEMISTRY & BIOLOGY INTERFACE URL
  • Title: General procedure for the synthesis of isothiocyanates Source: The Royal Society of Chemistry URL
  • Title: Isothiocyanate synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis Source: PubMed URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Benzene, isothiocyanato- Source: NIST WebBook URL: [Link]

  • Title: Identification of Pharmaceutical Impurities Source: United States Patent and Trademark Office URL: [Link]

  • Title: Isolation and Structural Elucidation of an Isothiocyanate Compound from Indigofera tinctoria Linn. Extract Source: ResearchGate URL: [Link]

Sources

carbon-13 NMR chemical shifts for 4-isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis:


C NMR Signatures of 4-Isothiocyanato-N-phenylaniline vs. Structural Analogs

Executive Summary

This technical guide provides a comparative analysis of the Carbon-13 NMR (


C NMR) spectral characteristics of 4-isothiocyanato-N-phenylaniline  (CAS: 7747-35-5). Designed for researchers in medicinal chemistry and materials science, this document focuses on distinguishing the target molecule from its synthetic precursor (Diphenylamine ) and its functional analog (Phenyl Isothiocyanate ).

Key Identification Metric: The diagnostic confirmation of 4-isothiocyanato-N-phenylaniline relies on the detection of the quaternary isothiocyanate (-N=C=S) carbon resonance in the 133–136 ppm range, distinct from the aromatic signals, and the preservation of the bridging amine (-NH-) signature.

Structural Logic & Numbering

To interpret the NMR data accurately, we must define the electronic environment. The molecule is a "push-pull" system: the diphenylamine backbone acts as an electron donor, while the isothiocyanate group at the para position acts as an electron-withdrawing group.

Electronic Environments:

  • The "Silent" Carbon (C7): The isothiocyanate carbon (-N=C=S). Often low intensity due to long relaxation times (

    
    ) and lack of Nuclear Overhauser Effect (NOE).
    
  • The Asymmetric Bridge: Unlike diphenylamine (symmetric), the target molecule has two distinct aromatic rings.

    • Ring A (Functionalized): Contains the -NCS group.[1]

    • Ring B (Unsubstituted): Retains characteristics of the N-phenylaniline moiety.

ChemicalStructure cluster_0 4-isothiocyanato-N-phenylaniline NCS NCS Group (C7) ~135 ppm RingA Ring A (Substituted) NCS->RingA Para-substitution NH Amine Bridge (-NH-) RingA->NH C1 (Ipso) RingB Ring B (Unsubstituted) NH->RingB C1' (Ipso)

Figure 1: Structural segmentation of 4-isothiocyanato-N-phenylaniline highlighting the distinct electronic zones for NMR assignment.

Comparative Data Analysis

The following table contrasts the diagnostic chemical shifts of the target molecule against its precursor (Diphenylamine) and the standard isothiocyanate benchmark (Phenyl Isothiocyanate).

Table 1: Comparative


C NMR Chemical Shifts (

, ppm)
Solvent:

| Frequency: 100-125 MHz
Carbon AssignmentTarget: 4-Isothiocyanato-N-phenylaniline (Diagnostic Range)Precursor: Diphenylamine (Experimental Ref)Analog: Phenyl Isothiocyanate (Experimental Ref)
-N=C=S (Quaternary) 133.0 – 136.0 (Weak/Broad)Absent135.2
C-1 (Ipso to NH) 145.0 – 148.0 143.1N/A
C-4 (Ipso to NCS) 125.0 – 128.0 121.0 (Para-H)129.0 (Ipso to NCS)
C-2,6 (Ortho to NH) 116.0 – 118.0 117.8N/A
C-3,5 (Meta to NH) 126.0 – 128.0 129.3125.5 (Ortho to NCS)
Ring B (Unsubst.) 118.0 – 129.5 (Cluster)117.8 – 129.3N/A
Technical Interpretation:
  • The NCS Shift: In Phenyl Isothiocyanate (PITC), the -NCS carbon appears at 135.2 ppm . In the target molecule, the electron-donating nature of the para-amino group may cause a slight upfield shielding, but it consistently remains in the 133–136 ppm window.

  • Symmetry Breaking: Diphenylamine shows only 4 unique signals due to

    
     symmetry. The target molecule breaks this symmetry, resulting in a complex aromatic region (approx. 8–10 distinct peaks).
    
  • Ipso-Carbon Sensitivity: The carbon attached to the isothiocyanate group (C-4) typically resonates upfield (~125–129 ppm) compared to a carbon attached to a simple amine, due to the anisotropic effect of the cumulative double bonds in -N=C=S.

Experimental Protocol: Capturing the "Silent" Carbon

The quaternary carbon of the isothiocyanate group is notoriously difficult to observe in standard rapid-scan


C NMR due to its long spin-lattice relaxation time (

) and lack of proton attachment (no NOE enhancement).

Optimized Acquisition Workflow:

  • Sample Preparation:

    • Dissolve 30–50 mg of product in 0.6 mL

      
      .
      
    • Critical Step: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent shortens 
      
      
      
      , enhancing the intensity of the quaternary -NCS peak.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE if quantitative integration is required, or standard decoupling with long delays.

    • Relaxation Delay (

      
      ):  Set to 3–5 seconds  (or 1–2s if using Cr(acac)
      
      
      
      ).
    • Scans (NS): Minimum 1024 scans.

  • Processing:

    • Apply exponential multiplication (LB = 1.0–2.0 Hz) to improve Signal-to-Noise (S/N) ratio for the weak quaternary peak.

ProtocolWorkflow Start Start: Purified Solid Prep Dissolve in CDCl3 Add Cr(acac)3 (Relaxation Agent) Start->Prep Param Set Parameters: Delay (d1) > 3s Scans > 1000 Prep->Param Acquire Acquire Spectrum (Inverse Gated Decoupling) Param->Acquire Process Process: Line Broadening (2 Hz) Check 130-140 ppm Acquire->Process

Figure 2: Optimized workflow for detecting the quaternary isothiocyanate carbon.

Troubleshooting & Quality Control

  • Missing Peak @ 135 ppm: If the aromatic signals are clear but the NCS peak is absent, do not assume the reaction failed. The peak is likely saturated.

    • Action: Re-run with

      
       or add Cr(acac)
      
      
      
      .
  • Peak @ 160–180 ppm: Indicates formation of a Thiourea derivative. This occurs if the isothiocyanate reacts with trace amines or moisture during storage.

    • Action: Check sample purity; isothiocyanates are electrophiles and degrade in nucleophilic solvents.

  • Solvent Choice:

    
     is preferred. 
    
    
    
    may react slowly with isothiocyanates over time or complicate the baseline near the NCS region due to solvent multiplets.

References

  • Precursor Data (Diphenylamine): AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 717. Available at: [Link]

  • Analog Data (Phenyl Isothiocyanate): National Institute of Standards and Technology (NIST) Chemistry WebBook. CAS 103-72-0.[2] Available at: [Link]

  • Isothiocyanate NMR Theory: Glaser, R., et al. "Near-Silence of Isothiocyanate Carbon in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    C NMR Spectra: A Case Study of Allyl Isothiocyanate."[3] The Journal of Organic Chemistry, 2015, 80(9), 4360–4369.[4] [Link][4]
    
  • Synthesis & Characterization: Sîrbu, D., & Marin, I. "Synthesis and IR, NMR characterization of new p-(N,N-diphenylamino) chalcones."[5] Chemistry Journal of Moldova, 2011, 6(1), 86-89.[1] (Provides context for diphenylamino-isothiocyanate shifts). [Link]

Sources

Safety Operating Guide

4-isothiocyanato-N-phenylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the handling and disposal of 4-Isothiocyanato-N-phenylaniline (also known as 4-Isothiocyanatodiphenylamine).

Note to Researcher: This compound is a potent electrophile belonging to the aromatic isothiocyanate class. Unlike standard organic waste, it poses specific risks regarding sensitization and the potential generation of toxic gases (Carbonyl Sulfide) if improperly hydrolyzed. This guide prioritizes containment and chemical stability.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against this profile to prevent incompatible storage (e.g., storing with aqueous acids).

Parameter Technical Specification
Chemical Name 4-Isothiocyanato-N-phenylaniline
Synonyms 4-Isothiocyanatodiphenylamine;

-phenyl-4-isothiocyanatoaniline
Functional Group Isothiocyanate (-N=C=S) attached to a diphenylamine backbone
Primary Hazards Sensitizer (Resp/Skin), Lachrymator , Toxic (Oral/Dermal)
Reactivity Reacts with nucleophiles (amines, alcohols, water). Moisture Sensitive.
Hydrolysis Risk Hydrolysis yields the corresponding amine and Carbonyl Sulfide (COS) or H₂S , both of which are toxic gases.
Waste Class Organic Toxic / Irritant (Non-Halogenated, unless mixed with solvents)

Operational Disposal Protocols

A. Routine Waste Segregation (The "Dry" Stream)

For solid reagent, contaminated gloves, and weighing boats.

The Logic: Isothiocyanates are lipophilic and volatile. Standard trash disposal exposes custodial staff to sensitizing dusts.

  • Containment: Place all solid waste into a clear, 6-mil polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag (or a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste label.

    • Must read: "Toxic Solid - Organic.[2] Contains: 4-Isothiocyanato-N-phenylaniline. Sensitizer."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container, away from moisture sources.

B. Liquid Waste Streams (Reaction Mixtures)

For mother liquors or reaction solvents.

The Logic: Never mix isothiocyanates with acidic waste streams. Acidic conditions accelerate the release of toxic sulfur gases.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic - Non-Halogenated" or "Organic - Halogenated" stream.

  • Segregation:

    • DO NOT pour into "Aqueous Acid" or "Oxidizer" waste containers.

    • DO use the "Organic Solvents - Toxic" stream.

  • pH Check: If the solution is acidic (e.g., from a reaction workup), neutralize it to pH 6–8 before adding it to the organic waste carboy to prevent gas evolution in the container.

Deactivation & Spill Management Protocol

The "Self-Validating" Safety System: Do not simply wipe up spills with water. Water hydrolysis is too slow to be an effective decontamination method and releases gas. Instead, use a Nucleophilic Deactivation Solution to convert the reactive isothiocyanate into a stable thiourea derivative.

Deactivation Solution Recipe (Freshly Prepared):
  • 50% Ethanol or Isopropanol (Solubilizer)

  • 40% Water

  • 10% Aqueous Ammonia (concentrated) or 1M NaOH (Nucleophile)

Step-by-Step Spill Cleanup:
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (minimum 0.11mm thickness; breakthrough time is short for isothiocyanates), goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent (vermiculite or spill pads). Do not use paper towels (high surface area promotes rapid evaporation of the irritant).

  • Collect: Scoop the absorbed material into a hazardous waste jar.

  • Deactivate Surface:

    • Apply the Deactivation Solution to the contaminated surface.

    • Allow to sit for 15 minutes . The ammonia/hydroxide reacts with the -NCS group to form a non-volatile thiourea/thiocarbamate.

    • Mechanism:[2][3][4]

      
       (Stable Thiourea).
      
  • Final Clean: Wipe with soap and water.[3][4][5][6][7] Dispose of all cleanup materials as hazardous waste.

Decision Logic: Waste Stream Architecture

The following diagram illustrates the decision-making process for disposing of 4-isothiocyanato-N-phenylaniline, ensuring no cross-contamination with incompatible streams.

DisposalFlow Start Waste Generation: 4-Isothiocyanato-N-phenylaniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Bagging Double Bag (6-mil) or HDPE Jar Solid->Bagging SolventCheck Check pH & Co-Solvents Liquid->SolventCheck Label Label: 'Toxic - Sensitizer' Bagging->Label Acidic Acidic? SolventCheck->Acidic Neutralize Neutralize to pH 7 (Prevent H2S/COS gas) Acidic->Neutralize Yes Segregate Segregate: Organic Toxic Stream Acidic->Segregate No Neutralize->Segregate Segregate->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Operational decision tree for segregating isothiocyanate waste streams to prevent gas evolution and exposure.

Regulatory & Compliance (RCRA/Global)

While specific regulations vary by region, this compound generally falls under the following classifications for disposal:

  • US RCRA: Likely not a "P-listed" or "U-listed" waste by specific name, but must be characterized as Characteristic Hazardous Waste due to toxicity and reactivity.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with flue gas scrubbing (to capture SOₓ and NOₓ emissions).

  • Drain Disposal: Strictly Prohibited. Introduction to the sewer system can kill microbial populations in treatment plants and release toxic gases in plumbing lines.

References

  • National Institutes of Health (NIH) - PubChem. Isothiocyanate Safety & Hazards. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Isothiocyanates. Available at: [Link]

Sources

Personal protective equipment for handling 4-isothiocyanato-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that handling reactive electrophiles requires more than passive compliance with safety data sheets; it demands a fundamental understanding of chemical causality. 4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8) is a highly reactive reagent widely utilized in bioconjugation, analytical chemistry, and pharmaceutical synthesis.

Because of its active isothiocyanate (-N=C=S) functional group, it poses significant health hazards, including oral toxicity (H302), severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) as outlined in its [1].

This guide provides drug development professionals and researchers with a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing self-validating operational workflows.

The Causality of Hazard and PPE Selection

Do not simply wear gloves; understand why you are wearing them. The isothiocyanate group is an aggressive electrophile designed to react with primary amines and thiols. In a biological context, this means the chemical will rapidly form covalent thiourea linkages with the nucleophilic residues (e.g., lysine, cysteine) present in your skin, corneal tissue, and respiratory mucosa, leading to severe irritation and sensitization ( [3]).

HazardLogic cluster_0 Chemical Exposure N1 4-Isothiocyanato- N-phenylaniline N2 Electrophilic -N=C=S Group N1->N2 N4 Covalent Adducts (Thiourea Linkage) N2->N4 Reacts with N3 Biological Nucleophiles (Skin/Eye/Lung) N3->N4 N5 Tissue Irritation & Sensitization N4->N5 Causes

Figure 1: Mechanistic pathway of 4-isothiocyanato-N-phenylaniline toxicity and tissue sensitization.

To mitigate this specific mechanism of action, PPE must act as an impenetrable barrier to electrophilic attack. Furthermore, because 4-isothiocyanato-N-phenylaniline is a solid, it is rarely handled in isolation; it is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "Trojan horses," rapidly carrying the dissolved electrophile through standard glove materials and into the skin.

Table 1: Quantitative Glove Material Compatibility (Solvent Carriers) Standard nitrile gloves provide insufficient protection against common bioconjugation solvents. When preparing stock solutions, Butyl Rubber is the scientifically validated choice.

Solvent CarrierGlove MaterialBreakthrough TimeDegradation RatingOperational Recommendation
DMSO Butyl Rubber> 480 minExcellentPreferred for bulk stock preparation.
DMSO Nitrile (8 mil)~ 45 minFairAcceptable for rapid, small-scale handling.
DMF Butyl Rubber> 480 minExcellentPreferred for bulk stock preparation.
DMF Nitrile (8 mil)< 10 minPoorDo not use. High risk of dermal exposure.

Table 2: GHS Hazard Data & PPE Rationale

Hazard CategoryGHS ClassificationMandatory PPEMechanistic Rationale
Oral Toxicity Acute Tox. 4 (H302)Face shield (for splashes)Prevents accidental ingestion via droplet transfer.
Skin Irritation Skin Irrit. 2 (H315)Butyl Rubber GlovesBlocks electrophilic attack on keratinocyte nucleophiles.
Eye Irritation Eye Irrit. 2 (H319)Chemical Safety GogglesProtects corneal proteins from thiourea adduct formation.
Respiratory STOT SE 3 (H335)Fume Hood (80-100 fpm)Prevents inhalation of reactive particulate matter.

Validated Operational Workflow & Bioconjugation Protocol

A self-validating protocol ensures that every step confirms the success and safety of the previous one. The following methodology is designed for the safe dissolution and conjugation of 4-isothiocyanato-N-phenylaniline.

Workflow A 1. Fume Hood Prep (Verify Airflow) B 2. Weighing (Closed Balance) A->B C 3. Dissolution (Anhydrous DMSO/DMF) B->C D 4. Bioconjugation (Nucleophilic Addition) C->D E 5. Quenching (Excess Ethanolamine) D->E F 6. Waste Disposal (Halogen-Free Organic) E->F H1 Inhalation Hazard H1->A H2 Moisture Sensitive H2->C

Figure 2: Step-by-step operational workflow for handling and quenching isothiocyanate derivatives.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Conduct all work inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Weighing (Gravimetric Analysis): Use an analytical balance enclosed within the fume hood. Causality: Weighing on an open bench exposes the laboratory to aerosolized electrophiles, posing a severe inhalation risk.

  • Anhydrous Dissolution: Dissolve the reagent in anhydrous DMSO or DMF. Causality: Isothiocyanates undergo slow hydrolysis in the presence of water, degrading the reagent and generating carbon oxysulfide and corresponding unreactive amines.

  • Nucleophilic Addition (Reaction): Add the stock solution dropwise to the target protein/amine in a buffer adjusted to pH 8.0–9.5. Causality: Primary amines must be in their unprotonated state to act as effective nucleophiles against the isothiocyanate carbon ( [3]).

  • Chemical Quenching (Self-Validation): Once the reaction is complete, add a 10-fold molar excess of a primary amine (e.g., 50 mM Ethanolamine or Tris-HCl buffer). Causality: This step intentionally consumes all residual 4-isothiocyanato-N-phenylaniline, converting the hazardous electrophile into a stable, non-toxic thiourea derivative. The absence of reactive isothiocyanate validates the safety of the downstream purification steps.

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping or mopping is insufficient and highly dangerous. As recommended by the [2], chemical spills involving reactive organics require active neutralization.

Spill Neutralization Protocol:

  • Isolate & Ventilate: Evacuate the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Chemical Neutralization: Cover the spill with a solid absorbent (e.g., vermiculite or sand) pre-wetted with a 5% ammonia solution or 0.1 M ethanolamine. Causality: The amine solution actively quenches the spilled isothiocyanate, neutralizing the chemical hazard at the source rather than merely absorbing a toxic compound.

  • Incubation: Allow 15–30 minutes for the thiourea conversion reaction to reach completion.

  • Collection: Scoop the neutralized matrix into a high-density polyethylene (HDPE) container using non-sparking tools.

  • Waste Disposal: Label the container strictly as "Halogen-Free Organic Waste - Quenched Isothiocyanate" and dispose of it via an approved environmental health and safety (EHS) pathway. Do not mix with acidic waste, as residual amines from the quenching process may cause exothermic reactions.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (The National Academies Press) URL: [Link]

  • Title: Bioconjugate Techniques (3rd Edition) Source: Academic Press (ScienceDirect) URL: [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.